molecular formula C8H11BrClN B1318414 N-Methyl-3-bromobenzylamine hydrochloride CAS No. 90389-51-8

N-Methyl-3-bromobenzylamine hydrochloride

Cat. No.: B1318414
CAS No.: 90389-51-8
M. Wt: 236.53 g/mol
InChI Key: RTANEIHCHYBEKK-UHFFFAOYSA-N
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Description

N-Methyl-3-bromobenzylamine hydrochloride is a chemical building block of interest in synthetic organic chemistry and neuroscience research. As an aromatic amine with a reactive bromine substituent, it serves as a versatile precursor for the synthesis of more complex molecules. Although direct information on this specific compound is limited, its structural similarity to other bromobenzylamine-based neurotoxins makes it a compound of research interest. For instance, the neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), which is used for the selective denervation of central noradrenaline neurons, shares a similar bromobenzylamine core structure . DSP-4 is a well-characterized tool in neuroscience for studying the function of the noradrenaline system, which is implicated in processes such as learning, memory, and arousal . Research on related compounds has shown that their toxicity towards noradrenaline neurons can be blocked by specific inhibitors, suggesting a targeted mechanism of action . Consequently, N-Methyl-3-bromobenzylamine hydrochloride may be utilized by researchers as an intermediate in the development of novel ligands or as a structural analog in structure-activity relationship (SAR) studies to further explore adrenergic and noradrenergic pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANEIHCHYBEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589492
Record name 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-51-8
Record name 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-Methyl-3-bromobenzylamine hydrochloride, a key intermediate in various pharmaceutical and organic syntheses. This document details two principal synthetic routes: reductive amination of 3-bromobenzaldehyde and nucleophilic substitution of 3-bromobenzyl bromide. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of the respective advantages and potential side reactions.

Core Synthesis Pathways

N-Methyl-3-bromobenzylamine hydrochloride can be efficiently synthesized via two main strategies, each with distinct advantages. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

1. Reductive Amination: This is a widely used method for forming amines from carbonyl compounds.[1][2] In this case, 3-bromobenzaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.[3] This one-pot reaction is often favored for its efficiency.[1]

2. Nucleophilic Substitution: This classic approach involves the reaction of a 3-bromobenzyl halide (typically bromide) with methylamine. This SN2 reaction provides a straightforward route to the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthesis pathway.

Table 1: Reductive Amination of 3-Bromobenzaldehyde

ParameterValueReference
Starting Material3-Bromobenzaldehyde[4]
ReagentMethylamine[4]
Reducing AgentSodium Borohydride[5]
SolventMethanol[5]
Reported Yield (Free Base)~81%
PurityHigh (typically >95%)General Knowledge

Table 2: Nucleophilic Substitution of 3-Bromobenzyl Bromide

ParameterValueReference
Starting Material3-Bromobenzyl Bromide[6]
ReagentMethylamineGeneral Knowledge
SolventBenzene or similar
Reported Yield (Analog)~80% (for dimethylated)
PurityHigh (typically >95%)General Knowledge

Experimental Protocols

Pathway 1: Reductive Amination of 3-Bromobenzaldehyde

This protocol is based on established procedures for reductive amination.[5]

Step 1: Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol.

  • Amine Addition: To the solution, add a solution of methylamine (1.5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to yield N-Methyl-3-bromobenzylamine as an oil. A reported yield for this transformation is approximately 81%.

Step 2: Formation of N-Methyl-3-bromobenzylamine Hydrochloride

  • Dissolution: Dissolve the crude N-Methyl-3-bromobenzylamine free base in anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Drying: Wash the collected solid with cold anhydrous diethyl ether and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride as a white to off-white solid.

Pathway 2: Nucleophilic Substitution of 3-Bromobenzyl Bromide

This protocol is adapted from a similar synthesis of 3-bromo-N,N-dimethylbenzylamine.

Step 1: Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

  • Reaction Setup: In a reaction vessel, dissolve 3-bromobenzyl bromide (1 equivalent) in benzene or a similar aprotic solvent.

  • Amine Addition: Cool the solution to 5°C and add a solution of methylamine (2.5 equivalents) in the same solvent.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 5°C) for several hours.

  • Workup: Acidify the mixture with hydrochloric acid and extract with aqueous 3N hydrochloric acid. Make the aqueous extracts alkaline with aqueous potassium hydroxide.

  • Isolation: The product oil will separate out. Collect the oil and purify by distillation to obtain N-Methyl-3-bromobenzylamine.

Step 2: Formation of N-Methyl-3-bromobenzylamine Hydrochloride

Follow the same procedure as described in Pathway 1, Step 2.

Mandatory Visualizations

G cluster_0 Pathway 1: Reductive Amination 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Intermediate Imine Intermediate 3-Bromobenzaldehyde->Imine Intermediate + Methylamine Methylamine Methylamine N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine Imine Intermediate->N-Methyl-3-bromobenzylamine + NaBH4 N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine->N-Methyl-3-bromobenzylamine HCl + HCl HCl HCl

Caption: Reductive amination synthesis pathway.

G cluster_1 Pathway 2: Nucleophilic Substitution 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide N-Methyl-3-bromobenzylamine_sub N-Methyl-3-bromobenzylamine 3-Bromobenzyl Bromide->N-Methyl-3-bromobenzylamine_sub + Methylamine Methylamine_sub Methylamine N-Methyl-3-bromobenzylamine HCl_sub N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine_sub->N-Methyl-3-bromobenzylamine HCl_sub + HCl HCl_sub HCl

Caption: Nucleophilic substitution synthesis pathway.

G cluster_2 General Experimental Workflow A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Workup & Extraction C->D E Purification D->E F Salt Formation E->F G Final Product Isolation F->G

Caption: General experimental workflow.

Discussion of Synthesis Pathways

Reductive Amination: This method is often preferred due to its one-pot nature, which can lead to higher overall efficiency and reduced workup steps.[1] However, the choice of reducing agent is critical. While sodium borohydride is commonly used, it has the potential to reduce other functional groups. In the case of substrates with more sensitive groups, such as a nitro group, this can lead to unwanted side products. Although the bromo-substituent is less susceptible to reduction, for substrates with multiple reducible functionalities, a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) may be more suitable as they are less likely to reduce the aldehyde starting material.[2]

Nucleophilic Substitution: This is a robust and well-understood method. A potential drawback is the possibility of over-alkylation, leading to the formation of the tertiary amine (N,N-dimethyl-3-bromobenzylamine) and the quaternary ammonium salt.[2] This can be mitigated by using a large excess of methylamine. The handling of 3-bromobenzyl bromide, a lachrymator, also requires appropriate safety precautions.

References

N-Methyl-3-bromobenzylamine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the physicochemical properties of N-Methyl-3-bromobenzylamine hydrochloride. This document compiles available data, outlines detailed experimental protocols for its characterization, and explores its potential biological context.

Core Physicochemical Properties

N-Methyl-3-bromobenzylamine hydrochloride is the salt form of the parent compound, N-Methyl-3-bromobenzylamine. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, the properties of the free base provide a foundational understanding. It is important to note that the hydrochloride salt will exhibit significantly different solubility and potentially a different melting point compared to the free base.

Table 1: Physicochemical Data for N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
CAS Number 67344-77-890389-51-8[1][2][3]
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN[4]
Molecular Weight 200.08 g/mol 236.54 g/mol [4]
Appearance Colorless to light yellow liquidSolid (predicted)[4]
Boiling Point 231-232 °C (at 760 mmHg)Not available[4]
Density 1.461 g/mL (at 25 °C)Not available[4]
pKa 9.32 (Predicted)Not available (expected to be acidic)[4]
Melting Point Not applicableNo experimental data found. For the related compound 3-Bromobenzylamine hydrochloride, the melting point is 218-221 °C.[5]
Aqueous Solubility Slightly soluble in waterExpected to be more soluble than the free base[4]
Solubility in Organic Solvents Soluble in alcohols, ethers, and ketonesNot available[4]
logP Not availableNot available

Synthesis and Purification

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

A common method for the synthesis of N-methylated benzylamines is reductive amination. This involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the secondary amine.

G cluster_0 Synthesis of N-Methyl-3-bromobenzylamine 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Intermediate Imine Intermediate 3-Bromobenzaldehyde->Imine Intermediate + Methylamine Methylamine Methylamine N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine Imine Intermediate->N-Methyl-3-bromobenzylamine + Reducing Agent (e.g., NaBH4) Reducing Agent Reducing Agent

Reductive Amination Pathway.
Conversion to Hydrochloride Salt

The purified N-Methyl-3-bromobenzylamine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

G cluster_1 Hydrochloride Salt Formation N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine->N-Methyl-3-bromobenzylamine HCl + HCl in Solvent (e.g., Ether) HCl HCl

Salt Formation Workflow.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of N-Methyl-3-bromobenzylamine hydrochloride.

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

Materials:

  • 3-Bromobenzaldehyde

  • Methylamine (40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Add methylamine solution (1.2 equivalents) dropwise at room temperature and stir for 2 hours.[6]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[6] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Methyl-3-bromobenzylamine. Purify the crude product by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride as a solid.

Determination of Melting Point

The melting point of the synthesized hydrochloride salt can be determined using a standard melting point apparatus.[7]

Procedure:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. A sharp melting point range (0.5-1.0 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility can be determined using the shake-flask method.[9][10]

Procedure:

  • Add an excess amount of N-Methyl-3-bromobenzylamine hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13]

Procedure:

  • Accurately weigh and dissolve a sample of N-Methyl-3-bromobenzylamine hydrochloride in a known volume of water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. It is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-Methyl-3-bromobenzylamine hydrochloride, its structural similarity to known pharmacologically active compounds, particularly benzylamine derivatives, suggests potential interactions with monoamine transporters.[14] These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are targets for many antidepressant and psychostimulant drugs.[15][16][17]

Inhibition of these transporters by a ligand like N-Methyl-3-bromobenzylamine would lead to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing neuronal signaling.

G cluster_pathway Potential Monoamine Transporter Inhibition Pathway PresynapticNeuron Presynaptic Neuron PresynapticNeuron->SynapticCleft Release PostsynapticNeuron Postsynaptic Neuron Neurotransmitter Neurotransmitter (Serotonin, Norepinephrine, or Dopamine) Transporter Monoamine Transporter (SERT, NET, or DAT) Transporter->PresynapticNeuron Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Signaling Enhanced Postsynaptic Signaling Receptor->Signaling NMBH N-Methyl-3-bromobenzylamine HCl NMBH->Transporter Inhibition G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification Structural_Verification Structural Verification Synthesis->Structural_Verification Purity_Assessment Purity Assessment Synthesis->Purity_Assessment NMR ¹H and ¹³C NMR Structural_Verification->NMR MS Mass Spectrometry Structural_Verification->MS IR Infrared Spectroscopy Structural_Verification->IR Physicochemical_Characterization Physicochemical Characterization Purity_Assessment->Physicochemical_Characterization HPLC HPLC/UPLC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis Melting_Point Melting Point Physicochemical_Characterization->Melting_Point Solubility Aqueous Solubility Physicochemical_Characterization->Solubility pKa pKa Determination Physicochemical_Characterization->pKa LogP LogP Determination Physicochemical_Characterization->LogP

References

An In-depth Technical Guide to N-Methyl-3-bromobenzylamine Hydrochloride (CAS: 90389-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-3-bromobenzylamine hydrochloride, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and presents its spectral data. Additionally, it covers safety and handling procedures and explores its potential applications in organic synthesis.

Chemical and Physical Properties

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom makes it a useful building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N-Methyl-3-bromobenzylamine Hydrochloride

PropertyValue
CAS Number 90389-51-8
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water and polar organic solvents

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride can be achieved through a two-step process involving the N-methylation of 3-bromobenzylamine followed by conversion to its hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-3-bromobenzylamine

Materials:

  • 3-Bromobenzylamine

  • Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • To a solution of 3-bromobenzylamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Methyl-3-bromobenzylamine as a crude oil.

Experimental Protocol: Formation of the Hydrochloride Salt

Procedure:

  • Dissolve the crude N-Methyl-3-bromobenzylamine in a minimal amount of diethyl ether or isopropanol.

  • To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • A precipitate of N-Methyl-3-bromobenzylamine hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

A schematic of the synthesis workflow is provided below.

G Synthesis Workflow for N-Methyl-3-bromobenzylamine Hydrochloride cluster_synthesis Synthesis of N-Methyl-3-bromobenzylamine cluster_salt Hydrochloride Salt Formation A 3-Bromobenzylamine C Reaction in Methanol A->C B Paraformaldehyde B->C D Addition of Sodium Borohydride C->D E Workup and Extraction D->E F N-Methyl-3-bromobenzylamine (Free Base) E->F G Dissolution in Ether/Isopropanol F->G H Addition of HCl G->H I Precipitation and Filtration H->I J N-Methyl-3-bromobenzylamine Hydrochloride I->J

Caption: A flowchart illustrating the two-stage synthesis process.

Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the N-methyl protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H
~ 7.4s1HAr-H
~ 7.2m2HAr-H
~ 4.1s2H-CH₂-
~ 2.6s3H-CH₃
Predicted IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800MediumC-H stretch (aromatic and aliphatic)
2700-2200BroadN-H stretch (ammonium salt)
1600-1450Medium-StrongC=C stretch (aromatic)
1100-1000StrongC-N stretch
800-600StrongC-Br stretch
Predicted Mass Spectrum

The mass spectrum (Electron Ionization) would likely show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M]+ and [M+2]+) would be observed in an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrum Fragmentation

m/zInterpretation
235/237[M]⁺ (Molecular ion)
220/222[M - CH₃]⁺
156[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

Applications in Organic Synthesis

N-Methyl-3-bromobenzylamine hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. The presence of the bromine atom allows for a range of cross-coupling reactions, while the secondary amine functionality can be further derivatized.

G Potential Synthetic Applications cluster_reactions Synthetic Transformations cluster_products Resulting Compound Classes A N-Methyl-3-bromobenzylamine HCl B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Heck Reaction A->D E Sonogashira Coupling A->E F N-Alkylation/Acylation A->F G Biaryl Compounds B->G H Aryl Amines C->H I Stilbene Derivatives D->I J Aryl Alkynes E->J K Tertiary Amines / Amides F->K

Caption: Potential synthetic pathways using the target compound.

Safety and Handling

N-Methyl-3-bromobenzylamine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash with soap and water.

  • If inhaled: Move to fresh air.

  • If swallowed: Seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-3-bromobenzylamine hydrochloride is a valuable and versatile building block for organic synthesis. Its synthesis is straightforward, and its chemical properties allow for a wide range of transformations, making it a useful tool for medicinal chemists and researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained professionals in a suitably equipped laboratory. The predicted spectral data is for estimation purposes and may not exactly match experimental values.

Spectral Data Analysis of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-Methyl-3-bromobenzylamine hydrochloride, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this report leverages spectral information from the closely related compound, 3-bromobenzylamine hydrochloride, to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-Methyl-3-bromobenzylamine hydrochloride. These predictions are based on the known spectral data of 3-bromobenzylamine hydrochloride and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Notes
~9.0 - 10.0Broad Singlet2H-NH₂⁺-The acidic protons of the ammonium group are expected to be broad and downfield.
~7.7 - 7.8Singlet1HAr-HAromatic proton ortho to the bromine atom.
~7.5 - 7.6Multiplet2HAr-HAromatic protons.
~7.3 - 7.4Multiplet1HAr-HAromatic proton.
~4.1Singlet2H-CH₂-Methylene protons adjacent to the nitrogen.
~2.6Singlet3H-CH₃Methyl protons on the nitrogen.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignmentPredicted Notes
~140Ar-CQuaternary aromatic carbon attached to the CH₂ group.
~132Ar-CAromatic CH.
~131Ar-CAromatic CH.
~130Ar-CAromatic CH.
~128Ar-CAromatic CH.
~122Ar-CAromatic carbon attached to the bromine atom.
~50-CH₂-Methylene carbon.
~35-CH₃Methyl carbon.

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignmentPredicted Notes
3000 - 2800Strong, BroadN-H stretchCharacteristic broad absorption for an amine salt.
~3050MediumC-H stretch (Aromatic)Typical for aromatic C-H bonds.
~2950MediumC-H stretch (Aliphatic)From the methylene and methyl groups.
1600 - 1450Medium to StrongC=C stretch (Aromatic)Multiple bands are expected in this region.
~1580MediumN-H bendBending vibration of the ammonium group.
~1070StrongC-N stretch
~780StrongC-Br stretch
~700StrongC-H bend (Aromatic)Out-of-plane bending for meta-substituted benzene.

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)AssignmentPredicted Notes
200/202High[M]⁺Molecular ion peak (for the free base), showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
121Moderate[M - Br]⁺Loss of the bromine atom.
91High[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.
44High[CH₃NHCH₂]⁺Fragment from the side chain.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of N-Methyl-3-bromobenzylamine hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many amine hydrochloride salts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.

  • Grind approximately 1-2 mg of N-Methyl-3-bromobenzylamine hydrochloride with about 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and their corresponding functional groups.

  • Pay close attention to the fingerprint region (1500-400 cm⁻¹) for a unique identification pattern.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Note: For the hydrochloride salt, direct infusion with Electrospray Ionization (ESI) might be more appropriate, but EI of the free base is common for structural elucidation.

Sample Preparation (for GC-MS of the free base):

  • To analyze the free base, the hydrochloride salt can be neutralized. Dissolve a small amount of the salt in water and add a mild base (e.g., sodium bicarbonate solution) until the solution is slightly alkaline.

  • Extract the free base into an organic solvent like dichloromethane or diethyl ether.

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Decant or filter the solution and concentrate it to a suitable volume.

  • Inject a small aliquot of the solution into the GC-MS system.

GC-MS Parameters:

  • Injection Mode: Split or splitless.

  • Carrier Gas: Helium.

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities (e.g., start at 100°C, ramp to 250°C).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). For N-Methyl-3-bromobenzylamine, this will appear as a doublet due to the bromine isotopes (⁷⁹Br and ⁸¹Br) with a mass difference of 2 Da and roughly equal intensity.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction & Calibration proc1->proc2 proc3 Integration & Analysis proc2->proc3

NMR Spectroscopy Experimental Workflow

Experimental_Workflow_FTIR cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind Sample with KBr prep2 Press into Pellet prep1->prep2 acq1 Record Background prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 analysis1 Identify Characteristic Bands acq2->analysis1 analysis2 Assign Functional Groups analysis1->analysis2

FTIR Spectroscopy Experimental Workflow

Experimental_Workflow_MS cluster_prep Sample Preparation (for GC-MS) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Neutralize Salt & Extract Free Base prep2 Dry & Concentrate Solution prep1->prep2 acq1 Inject into GC-MS prep2->acq1 acq2 Separation & Ionization acq1->acq2 acq3 Mass Analysis acq2->acq3 analysis1 Identify Molecular Ion Peak acq3->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2

Mass Spectrometry (GC-MS) Experimental Workflow

The Enigmatic Mechanism of N-Methyl-3-bromobenzylamine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available information detailing the specific biological activities, molecular targets, or signaling pathways associated with this compound. The available data exclusively identify it as a chemical intermediate, primarily utilized in the synthesis of more complex molecules for various industrial and pharmaceutical applications.

Chemical Identity and Properties

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. The key structural features include a benzene ring substituted with a bromine atom at the meta (3-) position and an N-methylaminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

PropertyValueSource
N-Methyl-3-bromobenzylamine
Molecular FormulaC8H10BrNChemBK[1]
Molecular Weight200.08 g/mol ChemBK[1]
AppearanceColorless to light yellow liquidChemBK[1]
N-Methyl-3-bromobenzylamine Hydrochloride
CAS Number90389-51-8Parchem[2]
Molecular FormulaC8H11BrClN-
Molecular Weight236.54 g/mol -

Known Applications: A Synthetic Intermediate

The primary documented application of N-Methyl-3-bromobenzylamine hydrochloride is as a precursor in organic synthesis. It serves as a building block for the creation of a variety of other organic compounds. This role is typical for many halogenated aromatic amines, which are versatile reagents in medicinal chemistry and materials science. The bromine atom, for instance, can be readily displaced or used as a handle for cross-coupling reactions to introduce further molecular complexity.

Postulated Biological Activity: Avenues for Future Research

While no direct evidence exists for the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride, the structural motifs present in the molecule—namely the benzylamine and N-methylbenzylamine scaffolds—are found in numerous biologically active compounds. This allows for the formulation of hypotheses to guide future research.

Potential Interaction with Monoamine Systems

Benzylamine and its derivatives have been reported to interact with monoamine oxidase (MAO) enzymes and monoamine transporters. For example, some substituted benzylamines act as inhibitors of catecholamine uptake, specifically targeting the norepinephrine and dopamine transporters.

To investigate whether N-Methyl-3-bromobenzylamine hydrochloride interacts with these targets, the following experimental protocols could be employed:

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the inhibitory potential of N-Methyl-3-bromobenzylamine hydrochloride against MAO-A and MAO-B.

  • Methodology:

    • Utilize commercially available MAO-A and MAO-B enzyme preparations (e.g., from rat or human liver mitochondria).

    • Employ a fluorometric or radiometric assay to measure enzyme activity. A common substrate for MAO-A is kynuramine, and for MAO-B is benzylamine itself.

    • Incubate the respective enzyme with varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride.

    • Add the substrate and measure the rate of product formation over time.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocol: Catecholamine Uptake Inhibition Assay

  • Objective: To assess the ability of N-Methyl-3-bromobenzylamine hydrochloride to inhibit the uptake of norepinephrine (NE) and dopamine (DA).

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., cortex for NE uptake and striatum for DA uptake).

    • Pre-incubate the synaptosomes with a range of concentrations of N-Methyl-3-bromobenzylamine hydrochloride.

    • Add radiolabeled neurotransmitters (e.g., [3H]NE or [3H]DA).

    • After a defined incubation period, terminate the uptake by rapid filtration.

    • Measure the amount of radioactivity accumulated in the synaptosomes using liquid scintillation counting.

    • Determine the IC50 value for the inhibition of uptake for each neurotransmitter.

Logical Workflow for Investigating Mechanism of Action

The following diagram illustrates a logical workflow for a research program aimed at elucidating the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Analysis & In Vivo Studies A N-Methyl-3-bromobenzylamine hydrochloride B High-Throughput Screening (e.g., Receptor Binding Panel) A->B Broad Target Profiling C Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) A->C Functional Assessment D Identify Putative Targets B->D C->D E In Vitro Target Engagement Assays (e.g., Binding Affinity, Enzyme Kinetics) D->E Validate Interaction F Cell-Based Target Validation (e.g., siRNA, CRISPR) E->F Confirm Cellular Target G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G Elucidate Downstream Effects H In Vivo Pharmacodynamic Studies G->H I Behavioral Models (if applicable) H->I

Caption: A logical workflow for the elucidation of the mechanism of action.

Conclusion

References

Potential Research Applications of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative with potential as a versatile scaffold in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs—the N-methylbenzylamine core and the bromine substituent—are present in numerous biologically active molecules. This technical guide consolidates information on structurally related compounds to illuminate the potential research applications of N-Methyl-3-bromobenzylamine hydrochloride. The primary hypothesized applications lie in neuroscience research, oncology, and antimicrobial development, leveraging its potential as an enzyme inhibitor, a modulator of neurotransmitter systems, and a synthetic building block for novel therapeutics. This document provides a comprehensive overview of its chemical properties, potential biological activities based on analogous compounds, detailed hypothetical experimental protocols, and conceptual signaling pathways to guide future research endeavors.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of N-Methyl-3-bromobenzylamine hydrochloride is essential for its application in research. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays.

PropertyValueReference
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 222.54 g/mol [2][3]
Appearance Colorless to light yellow liquid (free base)[1]
Boiling Point 231-232 °C (free base)[1]
Density 1.461 g/mL at 25°C (free base)[1]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water (free base)[1]

Potential Research Applications and Biological Activity

The N-methylbenzylamine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities.[4] The introduction of a bromine atom at the meta-position can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity, metabolic stability, or membrane permeability.

Neuroscience Research

Substituted benzylamines have been investigated for their effects on the central nervous system, particularly as modulators of neurotransmitter systems. A structurally related compound, N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4), has demonstrated potent and long-lasting effects on noradrenergic neurons.[5]

This suggests that N-Methyl-3-bromobenzylamine hydrochloride could be explored as a tool for studying noradrenergic pathways or as a starting point for the development of novel antidepressants or cognitive enhancers.

Table 1: In Vitro Activity of a Structurally Related Compound (DSP 4) [5]

TargetAssayCompoundIC₅₀
Noradrenaline UptakeCortical homogenateDSP 42 µM
Dopamine UptakeStriatal homogenateDSP 4> 20 µM
5-HT UptakeCortical homogenateDSP 4> 20 µM
Enzyme Inhibition

The benzylamine core is present in various enzyme inhibitors. Derivatives of this scaffold have shown inhibitory activity against enzymes implicated in cancer and neurodegenerative diseases.

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target in prostate cancer.[6][7] The N-methyl group and halogen substitutions can play a crucial role in the binding affinity of these inhibitors.

  • Cholinesterase Inhibition: Benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in the treatment of Alzheimer's disease.[8] The substitution pattern on the phenyl ring is a key determinant of inhibitory potency and selectivity.

Antimicrobial Drug Discovery

Bromo-substituted aromatic compounds are a common feature in antimicrobial agents. The bromine atom can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Benzopyran derivatives containing bromo benzylamine moieties have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] This suggests that N-Methyl-3-bromobenzylamine hydrochloride could serve as a precursor for the synthesis of novel antimicrobial compounds.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential biological activities of N-Methyl-3-bromobenzylamine hydrochloride, based on methodologies reported for analogous compounds.

Protocol for In Vitro Noradrenaline Uptake Assay

This protocol is adapted from studies on the neurotoxin DSP 4 and is designed to assess the inhibitory effect of N-Methyl-3-bromobenzylamine hydrochloride on noradrenaline reuptake in rat cortical synaptosomes.[5]

Objective: To determine the IC₅₀ value of N-Methyl-3-bromobenzylamine hydrochloride for the inhibition of noradrenaline uptake.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Rat cerebral cortex tissue

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]-Noradrenaline

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from fresh rat cerebral cortex tissue by homogenization and differential centrifugation.

  • Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride (e.g., 10⁻⁹ M to 10⁻⁴ M) for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]-Noradrenaline to a final concentration of 50 nM.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for 17β-HSD3 Inhibition Assay

This protocol is based on methodologies used to screen for inhibitors of 17β-HSD3.[6]

Objective: To evaluate the inhibitory activity of N-Methyl-3-bromobenzylamine hydrochloride against human 17β-HSD3.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Recombinant human 17β-HSD3 enzyme

  • Androstenedione (substrate)

  • NADPH (cofactor)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and androstenedione.

  • Add varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride to the reaction mixture.

  • Initiate the enzymatic reaction by adding the recombinant 17β-HSD3 enzyme.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the reaction mixture by HPLC to quantify the amount of testosterone produced (the product of the reaction).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the research applications of N-Methyl-3-bromobenzylamine hydrochloride.

G Potential Mechanism of Noradrenergic Neuron Modulation NMBAH N-Methyl-3-bromobenzylamine hydrochloride NET Noradrenaline Transporter (NET) NMBAH->NET Inhibition SynapticCleft Synaptic Cleft (Increased Noradrenaline) NET->SynapticCleft Blocks Reuptake AdrenergicReceptor Adrenergic Receptors SynapticCleft->AdrenergicReceptor Activation PostsynapticNeuron Postsynaptic Neuron Signaling Downstream Signaling PostsynapticNeuron->Signaling Initiates G Workflow for Screening Enzyme Inhibitory Activity Compound N-Methyl-3-bromobenzylamine hydrochloride EnzymeAssay Enzyme Assay (e.g., 17β-HSD3, AChE) Compound->EnzymeAssay Screening DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis Quantitative Data HitIdentification Hit Identification DataAnalysis->HitIdentification Potent Compounds LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Structural Modification InVivoTesting In Vivo Testing LeadOptimization->InVivoTesting Candidate Selection

References

Solubility Profile of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-3-bromobenzylamine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable solubility data, which is critical for process development, formulation, and analytical method development.

Introduction

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various organic compounds, potentially including active pharmaceutical ingredients (APIs). The physicochemical properties of such intermediates, particularly their solubility in different solvent systems, are fundamental to the efficiency of synthesis, purification, and formulation processes. A thorough understanding of solubility is crucial for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

This guide addresses the current gap in quantitative solubility data for N-Methyl-3-bromobenzylamine hydrochloride and provides a robust framework for its experimental determination.

Physicochemical Properties

PropertyValueReference
Chemical Name N-Methyl-3-bromobenzylamine hydrochlorideN/A
CAS Number 90389-51-8N/A
Molecular Formula C₈H₁₁BrClNN/A
Molecular Weight 236.54 g/mol N/A
Appearance White to off-white crystalline solid (typical for similar compounds)N/A

Qualitative and Analogous Solubility Data

  • N-Methyl-3-bromobenzylamine (Free Amine): Generally described as soluble in organic solvents like alcohols, ethers, and ketones, and slightly soluble in water.[1]

  • Benzylamine hydrochloride (Parent Compound): Reported to be soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] One source indicates a solubility of 50 mg/mL in DMSO.[4]

  • O-Benzylhydroxylamine hydrochloride: Has a reported solubility of approximately 10 mg/mL in DMSO and 5 mg/mL in dimethylformamide.

It is important to note that the presence of the hydrochloride salt form generally increases aqueous solubility compared to the free amine due to its ionic nature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a standardized procedure that can be adapted for N-Methyl-3-bromobenzylamine hydrochloride.

Objective

To determine the equilibrium solubility of N-Methyl-3-bromobenzylamine hydrochloride in a range of relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials
  • N-Methyl-3-bromobenzylamine hydrochloride (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettes and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation:

    • Accurately weigh an excess amount of N-Methyl-3-bromobenzylamine hydrochloride into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The exact equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Methyl-3-bromobenzylamine hydrochloride. A pre-developed and validated HPLC method is essential for accurate quantification.[7][8][9]

  • Data Analysis:

    • Calculate the solubility of N-Methyl-3-bromobenzylamine hydrochloride in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of N-Methyl-3-bromobenzylamine hydrochloride in Various Solvents at [Temperature]

SolventSolubility (mg/mL)Solubility (mol/L)Method of Analysis
WaterHPLC
EthanolHPLC
MethanolHPLC
IsopropanolHPLC
AcetoneHPLC
AcetonitrileHPLC
DichloromethaneHPLC
Ethyl AcetateHPLC
Dimethyl Sulfoxide (DMSO)HPLC
Other SolventsHPLC

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of N-Methyl-3-bromobenzylamine hydrochloride using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result A Weigh excess N-Methyl-3-bromobenzylamine HCl B Add known volume of solvent A->B C Incubate on orbital shaker (constant T and speed) B->C D Collect supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute sample E->F G Quantify concentration by HPLC F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining the solubility of N-Methyl-3-bromobenzylamine hydrochloride.

Conclusion

While direct quantitative solubility data for N-Methyl-3-bromobenzylamine hydrochloride remains limited, this technical guide provides a robust and detailed experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate accurate and reproducible solubility data. This information is invaluable for the optimization of synthetic processes, the development of purification strategies, and the formulation of products containing this chemical intermediate. The provided workflow and data presentation templates offer a standardized approach to documenting and communicating these critical physicochemical parameters.

References

Technical Guide: Stability and Storage of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methyl-3-bromobenzylamine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines best practices for storage and handling based on data from structurally related compounds and provides detailed, generalized protocols for determining its stability profile in a laboratory setting.

Physicochemical Properties and Handling

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. Like many amine hydrochlorides, it is expected to be a crystalline solid at room temperature. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Table 1: Summary of General Properties, Recommended Storage, and Handling for Substituted Benzylamine Hydrochlorides

ParameterRecommendation/InformationCitation
Appearance Typically a white to off-white crystalline powder.[1]
Hygroscopicity Amine hydrochlorides are often hygroscopic. The material should be protected from moisture.[1][2][3]
Recommended Storage Temperature Options range from refrigerated (4°C) to controlled room temperature (+20°C). Specific temperature should be determined by stability studies.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation from atmospheric moisture.[1]
Light Sensitivity Protect from light to prevent potential photodegradation. Benzylamine derivatives can be susceptible to photooxidation.[4]
Container Store in a tightly sealed, non-reactive container (e.g., amber glass vial with a tight-fitting cap).[3]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[5]
Handling Precautions Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][6]

Stability Profile and Forced Degradation Studies

A thorough understanding of a compound's stability is critical for drug development, ensuring safety, efficacy, and appropriate shelf-life. This is achieved through stability testing, including forced degradation studies, which intentionally stress the compound to identify likely degradation products and pathways.

Principles of Forced Degradation

Forced degradation (or stress testing) is crucial for:

  • Elucidating potential degradation pathways.

  • Identifying degradation products to develop and validate stability-indicating analytical methods.

  • Discerning the intrinsic stability of the molecule.

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°C for several hours.
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 60-80°C for several hours.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 24 hours.
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 80-100°C) for several days.
Photostability Exposure to a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter. A control sample should be protected from light.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for conducting stability studies on N-Methyl-3-bromobenzylamine hydrochloride.

General Workflow for Stability Assessment

The overall process of assessing the stability of a compound involves a logical sequence of steps from initial stress testing to the final assignment of storage conditions and retest periods.

Stability_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Finalization A Characterize Compound (Purity, m.p., etc.) B Develop Preliminary Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Identify Degradation Products (LC-MS, NMR) D->E F Validate Stability-Indicating Analytical Method (SIAM) D->F G Place Compound on Long-Term & Accelerated Stability Stations F->G H Analyze Samples at Pre-defined Time Points using SIAM G->H I Analyze Data & Determine Degradation Kinetics H->I J Establish Retest Period & Shelf-Life I->J K Define Recommended Storage Conditions J->K

Caption: General workflow for chemical stability assessment.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of N-Methyl-3-bromobenzylamine hydrochloride under various stress conditions.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

  • HPLC system with UV or DAD detector

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve N-Methyl-3-bromobenzylamine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution in a water bath at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the solution in a water bath at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Accurately weigh a small amount of the solid compound into a glass vial.

    • Place the vial in a thermostatically controlled oven at 100°C for 48 hours.

    • After exposure, cool the sample, dissolve it in the solvent, and dilute to ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (~100 µg/mL) and a sample of the solid powder in a photostability chamber.

    • Expose the samples to light as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample (wrapped in aluminum foil) in the same chamber to serve as a dark control.

    • Analyze the exposed and control samples by HPLC.

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent N-Methyl-3-bromobenzylamine hydrochloride from all potential degradation products generated during forced degradation.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with aqueous buffers like phosphate or acetate) and pH values.

    • Use a gradient elution to ensure the separation of compounds with a wide range of polarities.

  • Method Optimization:

    • Inject a mixture of the stressed samples (e.g., a composite of acid, base, and peroxide degraded samples) into the HPLC system.

    • Optimize the mobile phase gradient, flow rate, column temperature, and detection wavelength to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • A Diode Array Detector (DAD) is recommended to check for peak purity and to select the optimal detection wavelength.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and ensure no interference at the retention time of the parent peak.

    • Linearity: Analyze a series of dilutions of the reference standard over a defined concentration range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active compound at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express the results as the relative standard deviation (%RSD).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Assigning Storage Conditions

The data from the stability studies will inform the appropriate storage conditions. The following decision tree illustrates a logical approach to this process.

Storage_Decision_Tree A Perform Forced Degradation & Long-Term Stability Studies B Significant Degradation at Room Temp? A->B C Significant Degradation at 4°C? B->C Yes F Store at Room Temperature B->F No D Store at -20°C or below C->D Yes E Store at 4°C C->E No G Hygroscopic? D->G E->G F->G H Photosensitive? G->H No I Store in Desiccator or with Desiccant G->I Yes J Protect from Light (Amber Vial) H->J Yes K Final Storage Conditions H->K No I->H J->K

Caption: Decision tree for assigning storage conditions.

Conclusion

References

An In-depth Technical Guide on the Toxicology and Safety of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available public information regarding N-Methyl-3-bromobenzylamine hydrochloride. Comprehensive toxicological data for this specific compound is limited. The information provided should be used as a guide and supplemented with in-house experimental validation and consultation of complete Safety Data Sheets (SDS) from suppliers.

Executive Summary

N-Methyl-3-bromobenzylamine hydrochloride (CAS No. 90389-51-8) is a substituted benzylamine derivative used as an intermediate in organic synthesis. This guide provides a concise overview of its known toxicological profile and safety considerations. The primary identified hazard is acute oral toxicity, classified under GHS Category 4. Additionally, it is recognized as an irritant to the skin, eyes, and respiratory system. This document outlines the available quantitative toxicity data, discusses general safety and handling protocols, and provides a logical workflow for risk mitigation in a laboratory setting. Due to the absence of specific studies on this compound, detailed experimental protocols for its toxicological assessment are based on standardized OECD guidelines for similar chemical entities.

Toxicological Profile

The toxicological data for N-Methyl-3-bromobenzylamine hydrochloride is primarily derived from Safety Data Sheets, which classify the compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

2.1 Acute Toxicity

The most significant toxicological concern identified for N-Methyl-3-bromobenzylamine hydrochloride is its acute oral toxicity. It is classified as Category 4 with the hazard statement H302: "Harmful if swallowed".[1] According to the GHS and OSHA Hazard Communication Standard, this classification corresponds to a specific range for the median lethal dose (LD50).[2][3][4]

2.2 Irritation and Sensitization

Multiple sources indicate that (3-Bromobenzyl)methylamine, the free base of the hydrochloride salt, has an irritating effect on the skin, eyes, and respiratory tract.[2][5] It is also noted to potentially cause allergic reactions.[2][5] Proper personal protective equipment is therefore essential to prevent adverse reactions upon exposure.

2.3 Other Toxicological Endpoints

There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion), chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of N-Methyl-3-bromobenzylamine hydrochloride.[6]

Quantitative Toxicological Data

The available quantitative data is limited to the classification of acute oral toxicity. The table below summarizes this information based on GHS criteria.

Endpoint Route GHS Classification Hazard Statement LD50 Range (Rat)
Acute ToxicityOralCategory 4H302: Harmful if swallowed300 mg/kg < LD50 ≤ 2000 mg/kg[1][2][3]

Note: The LD50 range is inferred from the GHS Category 4 classification, as a specific value from an experimental study on this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of N-Methyl-3-bromobenzylamine hydrochloride are not published. However, the following represents a standard methodology for determining acute oral toxicity, which would be the basis for the existing GHS classification.

4.1 Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a standardized approach to determine the LD50 of a substance with a reduced number of animals.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, though fasting is required before administration of the test substance.

  • Dose Preparation: N-Methyl-3-bromobenzylamine hydrochloride is dissolved in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 5-10 mL/kg body weight).

  • Administration: The test substance is administered as a single dose by oral gavage using a suitable intubation cannula.

  • Dosing Procedure (UDP):

    • A single animal is dosed at a level estimated to be just below the expected LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues one animal at a time until stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns) and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

  • Data Analysis: The LD50 is calculated from the results using specialized software (e.g., AOT425StatPgm) which incorporates the likelihood ratios of the test outcomes.

Safety and Handling

Given the identified hazards, a systematic approach to handling N-Methyl-3-bromobenzylamine hydrochloride is critical to ensure personnel safety.

5.1 Personal Protective Equipment (PPE)

Based on its irritant properties, the following PPE should be worn:[2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or handling of fine powders, a NIOSH-approved particulate respirator is recommended.

5.2 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • An eyewash station and safety shower should be readily accessible.

5.3 Spill and Waste Disposal

  • In case of a spill, avoid generating dust. Moisten the spilled solid with water and then carefully scoop it into a suitable container for disposal.

  • Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

6.1 Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling N-Methyl-3-bromobenzylamine hydrochloride in a research environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Handling Required assess_hazards Assess Hazards (Acute Oral Toxicity, Irritant) start->assess_hazards gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) assess_hazards->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prep_workspace weigh_compound Weigh Compound in Fume Hood prep_workspace->weigh_compound Proceed to Handling dissolve Dissolve or Mix as Required weigh_compound->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Procedure Complete dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end

Figure 1: Safe Handling Workflow for N-Methyl-3-bromobenzylamine HCl.

6.2 GHS Hazard Communication Logic

This diagram shows the logical flow from toxicological data to the final GHS classification for this compound.

cluster_data Toxicological Data cluster_classification GHS Classification cluster_communication Hazard Communication oral_data Acute Oral Toxicity Data (LD50 between 300-2000 mg/kg) cat4 Category 4 Acute Toxicity (Oral) oral_data->cat4 irritation_data Irritation Data (Skin, Eye, Respiratory) irritant Irritant (Skin/Eye) irritation_data->irritant h302 Hazard Statement: H302 'Harmful if swallowed' cat4->h302 signal_word Signal Word: 'Warning' cat4->signal_word pictogram Pictogram: Exclamation Mark cat4->pictogram irritant->signal_word irritant->pictogram

Figure 2: GHS Classification Logic for N-Methyl-3-bromobenzylamine HCl.

References

The Strategic Role of N-Methyl-3-bromobenzylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-bromobenzylamine hydrochloride has emerged as a versatile and valuable intermediate in the landscape of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a reactive bromine atom on an aromatic ring with a secondary benzylic amine, provide a powerful scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the properties, key reactions, and synthetic utility of this intermediate, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of N-Methyl-3-bromobenzylamine hydrochloride is paramount for its successful application in synthesis. The hydrochloride salt form enhances its stability and handling properties compared to the free base.

Table 1: Physicochemical Properties of N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

PropertyN-Methyl-3-bromobenzylamineN-Methyl-3-bromobenzylamine Hydrochloride
CAS Number 67344-77-890389-51-8
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN
Molecular Weight 200.08 g/mol 236.54 g/mol
Appearance Colorless to light yellow liquidSolid
Boiling Point 231-232 °C (lit.)Not available
Density 1.461 g/mL at 25 °C (lit.)Not available

Table 2: Spectroscopic Data for 3-Bromobenzylamine Hydrochloride

Spectroscopy Type Key Data Points
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.75 (s, 3H), 7.81 (d, J=7.8 Hz, 1H), 7.57 (s, 1H), 7.37 (t, J=7.8 Hz, 1H), 4.03 (s, 2H)[1]
Mass Spectrometry (EI, 75 eV)m/z: 185, 187 ([M-HCl]⁺, isotopic pattern for Br), 106 ([M-HCl-Br]⁺)[1]
Infrared (IR) (KBr disk)Key absorptions indicating amine salt and aromatic C-Br stretching.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of N-Methyl-3-bromobenzylamine hydrochloride makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. N-Methyl-3-bromobenzylamine hydrochloride can be readily coupled with a range of arylboronic acids to generate diverse biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for N-Methyl-3-bromobenzylamine hydrochloride, is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide array of primary and secondary amines. This reaction is particularly valuable in drug discovery for the synthesis of complex aniline derivatives.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for N-Methyl-3-bromobenzylamine hydrochloride, is as follows:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

N-Methyl-3-bromobenzylamine hydrochloride serves as a key building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The 3-aminomethylphenyl moiety can be found in the core structure of inhibitors targeting kinases such as Tropomyosin receptor kinase A (TrkA).

The TrkA signaling pathway plays a crucial role in the development and function of the nervous system. However, its aberrant activation has been implicated in the progression of various cancers. Inhibitors of TrkA can block downstream signaling, leading to reduced cell proliferation and survival.

Signaling Pathway of TrkA and its Inhibition

TrkA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and Activates PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival Leads to Inhibitor TrkA Inhibitor (Synthesized from Intermediate) Inhibitor->TrkA Blocks Activation

Caption: Simplified TrkA signaling pathway and the point of intervention for inhibitors.

Conclusion

N-Methyl-3-bromobenzylamine hydrochloride is a highly valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its capacity to readily participate in robust and reliable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of complex molecular scaffolds. As demonstrated by its application in the synthesis of kinase inhibitors, this intermediate provides a strategic entry point for creating novel and potent therapeutic agents. A comprehensive understanding of its properties and reactivity, as outlined in this guide, will empower researchers to unlock its full potential in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-3-bromobenzylamine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of N-Methyl-3-bromobenzylamine hydrochloride in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar aryl bromide substrates and are intended to serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6][7][8][9][10][11][12] For a versatile substrate such as N-Methyl-3-bromobenzylamine hydrochloride, these reactions open avenues to a diverse range of derivatives by modifying the aromatic core. The primary palladium-catalyzed reactions applicable to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each of these methodologies allows for the introduction of distinct functionalities at the 3-position of the benzylamine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[8][10][12][13][14] This reaction is particularly valuable for synthesizing biaryl compounds and introducing alkyl or vinyl groups.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl/Alkyl Boronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O1001285-95
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 equiv)DME/H₂O801685-95[14]
3Cyclopropylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3 equiv)1,4-Dioxane1001870-80
4Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2 equiv)THF801280-90
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add N-Methyl-3-bromobenzylamine hydrochloride (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetalation Transmetalation R-B(OR)2 PdII->Transmetalation PdII_R Ar-Pd(II)-R(L2) Transmetalation->PdII_R Base Base Base->Transmetalation Boronate R-B(OR)2 Boronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[1][2][9][15][16] This is particularly useful for synthesizing diaryl amines or alkyl aryl amines.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4 equiv)Toluene10018-2490-98
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5 equiv)1,4-Dioxane1102485-95
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2 equiv)t-BuOH1001680-90
4PyrrolidinePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5 equiv)THF801290-97
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Add N-Methyl-3-bromobenzylamine hydrochloride (1.0 equiv).

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Glovebox) Start->Setup Reagents Add Ar-Br, Amine, Pd Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for carbon-carbon bond formation.[3][4][17][18][19][20]

Quantitative Data for Heck Reaction of Aryl Bromides
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2 equiv)Acetonitrile1002470-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2 equiv)DMF1201880-90
3Methyl vinyl ketonePdCl₂ (5)-NaOAc (2 equiv)DMA1302465-75
4CyclohexenePd(OAc)₂ (2)Herrmann's Catalyst (2.5)Cs₂CO₃ (2 equiv)NMP1403660-70
Experimental Protocol: Heck Reaction

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous, degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a sealed tube, add N-Methyl-3-bromobenzylamine hydrochloride (1.0 equiv), palladium(II) acetate (0.01 equiv), and tri(o-tolyl)phosphine (0.02 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed acetonitrile, followed by styrene (1.5 equiv) and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord MigratoryInsertion Migratory Insertion AlkeneCoord->MigratoryInsertion Alkene Alkene Alkene->AlkeneCoord PdII_Alkyl R-Pd(II)-Br(L2) MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Substituted Alkene BetaHydride->Product PdH H-Pd(II)-Br(L2) BetaHydride->PdH BaseElim Base-mediated Reductive Elimination PdH->BaseElim BaseElim->Pd0 Base Base Base->BaseElim

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a premier method for the synthesis of aryl alkynes.[5][6][21][22][23]

Quantitative Data for Sonogashira Coupling of Aryl Bromides
EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF601685-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)iPr₂NHTHF601690-98[6]
31-HeptynePd(PPh₃)₄ (3)CuI (1.5)PiperidineDMF801280-90
42-Methyl-3-butyn-2-olPd(OAc)₂ (5)[22]- (Copper-free)DBU (3 equiv)[22]THF[22]801470-85[22]
Experimental Protocol: Sonogashira Coupling

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add N-Methyl-3-bromobenzylamine hydrochloride (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, and filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Sonogashira_Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 OxAdd_Pd Oxidative Addition Ar-Br Pd0->OxAdd_Pd PdII_Br Ar-Pd(II)-Br(L2) OxAdd_Pd->PdII_Br Transmetalation_Pd Transmetalation PdII_Br->Transmetalation_Pd PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->PdII_Alkyne RedElim_Pd Reductive Elimination PdII_Alkyne->RedElim_Pd RedElim_Pd->Pd0 Regeneration Product_Pd Ar-C≡CR RedElim_Pd->Product_Pd CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Alkyne_Cu Terminal Alkyne HC≡CR Alkyne_Cu->Cu_Acetylide Base_Cu Base Base_Cu->Alkyne_Cu Cu_Acetylide->Transmetalation_Pd Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for N-Alkylation using N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental class of organic reactions that involves the formation of a new carbon-nitrogen bond. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to amine-containing molecules can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. N-Methyl-3-bromobenzylamine hydrochloride is a valuable reagent in this context, serving as an electrophilic source of the N-methyl-3-bromobenzyl moiety. The presence of the bromine atom on the aromatic ring provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular scaffolds. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using N-Methyl-3-bromobenzylamine hydrochloride, along with representative data and reaction schemes.

Reaction Principle

The N-alkylation reaction with N-Methyl-3-bromobenzylamine hydrochloride proceeds via a nucleophilic substitution mechanism. Since the starting material is a hydrochloride salt, a base is required to deprotonate the amine, generating the free N-Methyl-3-bromobenzylamine. This free amine is the active nucleophile that attacks the electrophilic carbon of an alkyl halide. However, in the context of using N-Methyl-3-bromobenzylamine as the alkylating agent , it will react with a different nucleophilic amine. The hydrochloride must first be neutralized to the free secondary amine, which can then be alkylated by a suitable electrophile. For the purpose of these notes, we will consider the reaction where N-Methyl-3-bromobenzylamine acts as the electrophile after in-situ generation of the corresponding free base from its hydrochloride salt, which then reacts with a primary or secondary amine.

A base is required to neutralize the hydrochloride salt and to scavenge the hydrogen bromide generated during the reaction. The choice of base and solvent is crucial for the reaction's success, influencing reaction rates and yields.

Experimental Protocols

This section details a general procedure for the N-alkylation of a representative primary or secondary amine using N-Methyl-3-bromobenzylamine hydrochloride.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Nucleophilic amine (e.g., piperidine, aniline, or other primary/secondary amines)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or ethanol (EtOH))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add N-Methyl-3-bromobenzylamine hydrochloride (1.0 eq) and the nucleophilic amine (1.0-1.2 eq).

  • Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the chosen solvent to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-100 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (the salt of the base) is present, filter the mixture.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for N-alkylation reactions of various amines with benzyl-type halides, illustrating typical yields and reaction conditions. While specific data for N-Methyl-3-bromobenzylamine hydrochloride is not extensively published, these examples provide a strong predictive framework for expected outcomes.

Table 1: N-Alkylation of Secondary Amines with Substituted Benzyl Bromides

EntrySecondary AmineBenzyl BromideBaseSolventTemp. (°C)Time (h)Yield (%)
1Piperidine4-Nitrobenzyl bromideNaOHDioxane/H₂ORT0.2595
2Morpholine4-Chlorobenzyl bromideNaOHDioxane/H₂ORT0.2592
3PyrrolidineBenzyl bromideNaOHDioxane/H₂ORT0.2590

Data is representative of similar reactions and serves as a guideline.

Table 2: N-Alkylation of Primary Amines with Benzyl Alcohols (via in-situ activation)

EntryPrimary AmineBenzyl AlcoholCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzyl alcoholZn(II) complextBuOKToluene1201679
24-MethoxyanilineBenzyl alcoholZn(II) complextBuOKToluene1201681
32-Aminopyridine4-Bromobenzyl alcoholZn(II) complextBuOKToluene1201685

This table illustrates an alternative "green" approach where benzyl alcohols are used as alkylating agents with a catalyst. This can be analogous to reactions with benzyl halides.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - N-Methyl-3-bromobenzylamine HCl - Nucleophilic Amine - Base - Solvent reaction Stir and Heat (Monitor by TLC) start->reaction 2-24h, RT to 100°C filtration Filter (if needed) reaction->filtration extraction Solvent Extraction (EtOAc/Water/Brine) filtration->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Pure N-Alkylated Product chromatography->product

Caption: General workflow for the N-alkylation of amines.

Note: The DOT script for the reaction scheme is a template. For a specific reaction, the image placeholders would be replaced with the actual chemical structures.

Caption: General reaction scheme for N-alkylation.

Safety Precautions

  • N-Methyl-3-bromobenzylamine hydrochloride and other benzyl halides are irritants and lachrymators. Handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The bases used can be corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The N-alkylation of amines using N-Methyl-3-bromobenzylamine hydrochloride is a versatile and valuable transformation in synthetic organic chemistry. The provided protocol offers a robust starting point for the synthesis of a wide array of N-(N-methyl-3-bromobenzyl) substituted amines. The reaction conditions can be optimized by screening different bases, solvents, and temperatures to achieve the desired outcome for specific substrates. The resulting products, containing a synthetically useful bromine handle, are valuable intermediates for the development of novel chemical entities in drug discovery and materials science.

Application Notes and Protocols for the Quantification of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-bromobenzylamine hydrochloride is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is essential for quality control, process optimization, and stability studies. This document provides a detailed application note and a proposed protocol for the quantification of N-Methyl-3-bromobenzylamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. As no specific validated method for this analyte is readily available in published literature, the following protocol is a comprehensive starting point for method development and validation, based on established analytical practices for similar aromatic amines and brominated compounds.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the quantification of small organic molecules like N-Methyl-3-bromobenzylamine hydrochloride. The method's high resolving power allows for the separation of the analyte from potential impurities and degradation products. The presence of the aromatic ring in the analyte's structure provides strong UV absorbance, enabling sensitive and specific detection.

A reversed-phase HPLC method is proposed, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The retention and separation are based on the hydrophobic interactions between the analyte and the stationary phase.

Data Presentation: Quantitative Method Parameters

The following table summarizes the expected quantitative performance characteristics of the proposed HPLC method. These values are typical for well-developed and validated HPLC-UV methods for similar analytes and should be established experimentally during method validation.

ParameterExpected Performance
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • N-Methyl-3-bromobenzylamine hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v). The exact ratio should be optimized during method development, with a starting point of 50:50 (v/v). The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-3-bromobenzylamine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing N-Methyl-3-bromobenzylamine hydrochloride, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the bromobenzyl moiety)

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of N-Methyl-3-bromobenzylamine hydrochloride in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) E Inject Standard/Sample (10 µL) A->E B Prepare Standard Stock Solution (1 mg/mL) C Prepare Working Standards (1-100 µg/mL) B->C C->E D Prepare Sample Solution D->E F Separation on C18 Column (Flow: 1.0 mL/min, Temp: 30°C) E->F G UV Detection (265 nm) F->G H Generate Chromatogram G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the quantification of N-Methyl-3-bromobenzylamine hydrochloride by HPLC-UV.

Logical_Relationship Analyte N-Methyl-3-bromobenzylamine HCl Technique Analytical Technique (HPLC-UV) Analyte->Technique is quantified by Parameters Method Parameters (Column, Mobile Phase, etc.) Technique->Parameters requires defined Result Quantitative Result (Analyte Concentration) Technique->Result produces Validation Method Validation (Linearity, Accuracy, Precision) Parameters->Validation is established during Validation->Result ensures reliable

Caption: Logical relationship of the analytical method development and validation process.

Application Notes and Protocols for the Derivatization of N-Methyl-3-bromobenzylamine Hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methyl-3-bromobenzylamine is an organic intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Accurate quantification and characterization of this compound and its related impurities are critical for quality control and pharmacokinetic studies. Direct analysis of N-Methyl-3-bromobenzylamine hydrochloride can be challenging due to its polarity and potentially low volatility, which may result in poor chromatographic peak shape and low sensitivity.[2][3]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3] For N-Methyl-3-bromobenzylamine, a secondary amine, derivatization can:

  • Increase volatility and thermal stability for Gas Chromatography (GC) analysis.[4][5]

  • Introduce a chromophore or fluorophore for enhanced detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence (FLD) detectors.[4][6]

  • Enable the separation of enantiomers by forming diastereomers when using a chiral derivatizing agent.[7][8]

These application notes provide detailed protocols for the derivatization of N-Methyl-3-bromobenzylamine hydrochloride for both GC-MS and HPLC-FLD analysis.

Part 1: Derivatization Strategies for GC and HPLC Analysis

The secondary amine group in N-Methyl-3-bromobenzylamine is the primary target for derivatization. The most common strategies are acylation and silylation for GC analysis, and the introduction of fluorescent/UV-active tags for HPLC analysis.

Acylation for GC Analysis

Acylation involves the reaction of the amine with an acylating agent, typically a fluorinated anhydride like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[9][10]

  • Advantages: The resulting fluoroacyl derivatives are highly volatile and thermally stable.[10] The presence of multiple fluorine atoms significantly enhances sensitivity for Electron Capture Detection (ECD) and provides characteristic mass fragments in Mass Spectrometry (MS).[4]

  • Reaction: The reaction is typically rapid and can be performed in an organic solvent, often with a base catalyst like triethylamine to neutralize the acid byproduct.[9]

Silylation for GC Analysis

Silylation replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.[4] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][11]

  • Advantages: Silylated derivatives exhibit increased volatility and thermal stability.[4] The reaction byproducts are typically volatile and do not interfere with the chromatography.[10]

  • Considerations: Silyl derivatives can be sensitive to moisture, requiring anhydrous reaction conditions and careful sample handling.[10]

Fluorescent/Chromophoric Tagging for HPLC Analysis

For HPLC analysis, derivatization aims to attach a molecule that strongly absorbs UV light or fluoresces, enabling highly sensitive detection.[2][6]

  • Common Reagents:

    • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.[4][12] The reaction is typically carried out in a basic buffer.[12]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with primary and secondary amines under mild conditions to form stable, fluorescent derivatives.[6][13]

    • 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that selectively reacts with primary and secondary amines.[2]

Part 2: Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Secondary Amines

Reagent Name (Abbreviation)TechniqueTarget GroupAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA)GC-MS, GC-ECDPrimary/Secondary AminesForms stable, highly volatile derivatives; Excellent for ECD.[5][9]Reagent is corrosive and moisture-sensitive; Byproduct (TFA) can be acidic.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MSPrimary/Secondary Amines, AlcoholsIncreases volatility and thermal stability; Volatile byproducts.Derivatives are moisture-sensitive.[10]
Dansyl Chloride (DNS-Cl)HPLC-FLD, HPLC-UVPrimary/Secondary AminesProduces highly fluorescent derivatives; Stable products.[4][12]Reaction can be slow; Excess reagent may need to be removed.[12]
9-fluorenylmethyl chloroformate (FMOC-Cl)HPLC-FLD, HPLC-UVPrimary/Secondary AminesRapid reaction under mild conditions; Stable derivatives.[6][13]Reagent can hydrolyze; Byproducts may interfere if not removed.

Table 2: Typical Reaction Conditions for Derivatization

ReagentAnalyteSolventCatalyst/BaseTemperature (°C)Time (min)
TFAASecondary AmineAcetonitrile, Ethyl AcetateTriethylamine (optional)60 - 7015 - 30[5]
BSTFA (+1% TMCS)Secondary AmineAcetonitrile, PyridineTMCS (catalyst)70 - 8030 - 60[5]
Dansyl ChlorideSecondary AmineAcetonitrileSodium Bicarbonate Buffer (pH 9)40 - 6030 - 45[12]
FMOC-ClSecondary AmineAcetonitrileBorate Buffer (pH 8-9)Room Temp1 - 5

Part 3: Experimental Protocols

Protocol 1: GC-MS Analysis via Acylation with TFAA

Objective: To derivatize N-Methyl-3-bromobenzylamine with trifluoroacetic anhydride (TFAA) to form the volatile N-trifluoroacetyl-N-methyl-3-bromobenzylamine for GC-MS quantification.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride standard/sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

  • Anhydrous Triethylamine (TEA) (optional, as catalyst)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of N-Methyl-3-bromobenzylamine hydrochloride into a vial. Dissolve in 10 mL of deionized water.

    • Add 1 mL of this solution to a clean 2 mL reaction vial.

    • Basify the sample by adding 0.1 M NaOH dropwise until the pH is >10 to liberate the free amine.

    • Extract the free amine by adding 1 mL of ethyl acetate, vortexing for 1 minute, and carefully transferring the top organic layer to a new, dry reaction vial. Repeat the extraction once more and combine the organic layers.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • To the dry residue, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.[5]

    • (Optional) For potentially slow reactions, add 10 µL of TEA.

    • Tightly cap the vial and heat at 70°C for 20 minutes in a heating block.[5]

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 1 mL of ethyl acetate for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Inlet Temp: 250°C

      • Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Example MS Conditions:

      • Source Temp: 230°C

      • Scan Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target quantification.

Protocol 2: HPLC-FLD Analysis via Tagging with Dansyl Chloride

Objective: To derivatize N-Methyl-3-bromobenzylamine with Dansyl Chloride (DNS-Cl) to form a highly fluorescent derivative for sensitive quantification by HPLC-FLD.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride standard/sample

  • Dansyl Chloride (DNS-Cl) solution (e.g., 1.5 mg/mL in acetone or acetonitrile)

  • Sodium Bicarbonate buffer (100 mM, pH 9.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N-Methyl-3-bromobenzylamine hydrochloride in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution in methanol.

  • Derivatization Reaction:

    • In a 2 mL vial, combine:

      • 100 µL of the sample/standard solution.

      • 200 µL of Sodium Bicarbonate buffer (pH 9.0).

      • 200 µL of Dansyl Chloride solution.

    • Vortex the mixture for 30 seconds.

    • Cap the vial and heat at 60°C for 30 minutes in a heating block, protected from light.[12]

  • Post-Reaction Workup:

    • After heating, cool the vial to room temperature.

    • The sample can be injected directly, or optionally, a quenching agent (like a primary amine solution) can be added to react with excess Dansyl Chloride if it causes interference.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-FLD Analysis:

    • Inject 10 µL of the filtered solution into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temp: 35°C

    • Example FLD Conditions:

      • Excitation Wavelength (λex): 340 nm

      • Emission Wavelength (λem): 525 nm

Part 4: Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Sample Solution (N-Methyl-3-bromobenzylamine HCl) Basify Basification (pH > 10) (for GC protocol) Start->Basify Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Basify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Deriv Add Derivatization Reagent (e.g., TFAA or Dansyl-Cl) + Solvent/Buffer Evaporate->Deriv React Heat Reaction Vial (e.g., 60-70°C) Deriv->React Workup Post-Reaction Workup (Evaporate/Reconstitute) React->Workup Inject Inject into Chromatograph Workup->Inject GCMS GC-MS Analysis Inject->GCMS HPLC HPLC-FLD Analysis Inject->HPLC Acylation_Reaction amine N-Methyl-3-bromobenzylamine (Free Amine) plus1 + tfaa Trifluoroacetic Anhydride (TFAA) product N-trifluoroacetyl derivative (Volatile, GC-amenable) tfaa->product Acylation Reaction (Heat, 60-70°C) plus2 + byproduct Trifluoroacetic Acid (TFA)

References

Application Notes and Protocols: N-Methyl-3-bromobenzylamine Hydrochloride as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Methyl-3-bromobenzylamine hydrochloride as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the bromo-substituent and the secondary amine functionality allows for diverse chemical modifications, making it an attractive starting material in drug discovery programs.

Introduction

N-Methyl-3-bromobenzylamine hydrochloride is a readily available chemical intermediate. Its structure is amenable to a variety of chemical transformations, primarily targeting the secondary amine for N-alkylation or acylation, and the aryl bromide for palladium-catalyzed cross-coupling reactions. These modifications allow for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening.

Synthetic Applications and Methodologies

The primary synthetic strategies involving N-Methyl-3-bromobenzylamine hydrochloride include N-alkylation, Buchwald-Hartwig amination, and Suzuki coupling. These reactions enable the introduction of diverse functional groups and structural motifs, which are crucial for modulating the pharmacological properties of the resulting molecules.

N-Alkylation for the Synthesis of Novel Tertiary Amines

The secondary amine of N-Methyl-3-bromobenzylamine serves as a nucleophile for the introduction of various alkyl, aryl, or heterocyclic moieties. This straightforward synthetic route allows for the generation of a diverse library of tertiary amines.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of N-Methyl-3-bromobenzylamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide, 1.1 eq).

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Data for N-Alkylation Reactions

Alkylating AgentProductReaction Time (h)Yield (%)Purity (%)
Benzyl bromideN-(3-bromobenzyl)-N-methyl-1-phenylmethanamine685>98
2-(Bromomethyl)pyridineN-(3-bromobenzyl)-N-methyl-1-(pyridin-2-yl)methanamine878>97
Ethyl bromoacetateEthyl 2-((3-bromobenzyl)(methyl)amino)acetate1272>95
Buchwald-Hartwig Amination for the Synthesis of Diaryl Amines

The aryl bromide moiety of N-Methyl-3-bromobenzylamine hydrochloride is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction allows for the formation of a carbon-nitrogen bond, linking the N-methyl-benzylamine core to various aromatic or heteroaromatic amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a dry Schlenk tube, combine N-Methyl-3-bromobenzylamine hydrochloride (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired diaryl amine product.

Table 2: Representative Data for Buchwald-Hartwig Amination Reactions

AmineProductCatalyst/LigandYield (%)Purity (%)
AnilineN-methyl-N-(3-(phenylamino)benzyl)aminePd₂(dba)₃ / XPhos75>98
4-Methoxy-anilineN-methyl-N-(3-((4-methoxyphenyl)amino)benzyl)aminePd₂(dba)₃ / XPhos82>99
2-AminopyridineN-(3-((methylamino)methyl)phenyl)pyridin-2-aminePd₂(dba)₃ / XPhos68>96
Suzuki Coupling for the Synthesis of Biaryl Derivatives

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[3][4] The aryl bromide of N-Methyl-3-bromobenzylamine hydrochloride can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a mixture of N-Methyl-3-bromobenzylamine hydrochloride (1.0 eq), the desired boronic acid or ester (1.5 eq), and a base (e.g., potassium carbonate, K₂CO₃, 3.0 eq) in a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 90-110 °C until completion.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Suzuki Coupling Reactions

Boronic AcidProductCatalystYield (%)Purity (%)
Phenylboronic acidN-methyl-N-([1,1'-biphenyl]-3-ylmethyl)aminePd(PPh₃)₄88>99
4-Fluorophenyl-boronic acidN-((4'-fluoro-[1,1'-biphenyl]-3-yl)methyl)-N-methylaminePd(PPh₃)₄91>98
Pyridine-3-boronic acidN-methyl-N-((3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)methyl)aminePd(PPh₃)₄76>97

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that makes key hydrogen bonding interactions within the hinge region of the kinase active site. The synthetic methodologies described above can be employed to synthesize novel compounds with potential kinase inhibitory activity. For instance, the N-methyl-3-bromobenzylamine scaffold can be elaborated to mimic the structure of known kinase inhibitors.

Conceptual Synthetic Pathway to a Putative Kinase Inhibitor

A hypothetical kinase inhibitor could be synthesized by first performing a Suzuki coupling on N-Methyl-3-bromobenzylamine hydrochloride with a suitable heterocyclic boronic acid (e.g., a pyrazole or indole derivative). The resulting intermediate could then undergo further functionalization, such as acylation of the secondary amine, to introduce groups that can interact with other regions of the ATP-binding pocket.

Visualizations

experimental_workflow cluster_reactions Synthetic Transformations cluster_products Novel Compound Libraries start N-Methyl-3-bromobenzylamine Hydrochloride alkylation N-Alkylation start->alkylation buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki Coupling start->suzuki tertiary_amines Tertiary Amines alkylation->tertiary_amines diaryl_amines Diaryl Amines buchwald->diaryl_amines biaryl_derivatives Biaryl Derivatives suzuki->biaryl_derivatives

Caption: Synthetic utility of the precursor.

suzuki_workflow start Start: N-Methyl-3-bromobenzylamine HCl + Aryl Boronic Acid reagents Add Pd Catalyst & Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Biaryl Derivative purification->product

Caption: Suzuki coupling experimental workflow.

kinase_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Novel Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: RAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols for Reactions Involving N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of N-Methyl-3-bromobenzylamine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. The following sections detail its preparation via reductive amination and its subsequent use in palladium-catalyzed cross-coupling reactions, which are foundational methods for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride is efficiently achieved through a two-step one-pot procedure involving the reductive amination of 3-bromobenzaldehyde with methylamine, followed by conversion to its hydrochloride salt.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Bromobenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution (e.g., 2.0 M in diethyl ether or concentrated HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol or dichloromethane (0.2 M), add methylamine solution (1.2 eq) dropwise at 0 °C with stirring. The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled again to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature is maintained below 10 °C. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used for a milder and more selective reduction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Salt Formation: The solvent is removed by rotary evaporation to yield the crude N-Methyl-3-bromobenzylamine free base as an oil. The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete.

  • Isolation and Purification: The resulting white precipitate of N-Methyl-3-bromobenzylamine hydrochloride is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure product.

Data Presentation: Synthesis
Starting MaterialReagentsSolventTime (h)Yield (%)Purity (%)
3-Bromobenzaldehyde1. Methylamine2. NaBH₄3. HClMethanol, Diethyl ether4-685-95>98

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.55 (br s, 2H), 7.71 (t, J = 1.8 Hz, 1H), 7.61 (dt, J = 7.8, 1.3 Hz, 1H), 7.48-7.40 (m, 2H), 4.09 (t, J = 5.8 Hz, 2H), 2.55 (t, J = 5.6 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 135.2, 133.5, 131.3, 131.0, 129.5, 122.1, 50.1, 32.8.

  • MS (ESI+): m/z 200.0, 202.0 [M+H]⁺ (for free base).

  • IR (KBr, cm⁻¹): 2950, 2750, 1595, 1570, 1470, 1430, 880, 790, 700.

G cluster_synthesis Synthesis of N-Methyl-3-bromobenzylamine HCl start 3-Bromobenzaldehyde imine Imine Intermediate start->imine Imine Formation reagent1 Methylamine reagent1->imine freebase N-Methyl-3-bromobenzylamine (Free Base) imine->freebase Reduction reagent2 NaBH₄ reagent2->freebase product N-Methyl-3-bromobenzylamine HCl freebase->product Salt Formation reagent3 HCl reagent3->product G cluster_drug_discovery GPCR Ligand Discovery Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start N-Methyl-3-bromobenzylamine HCl suzuki Suzuki Coupling (with Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (with Amines) start->buchwald library Compound Library (Diverse Scaffolds) suzuki->library buchwald->library screening High-Throughput Screening (Binding & Functional Assays) library->screening hit Hit Compound(s) screening->hit Identify lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Application of N-Methyl-3-bromobenzylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates: A General Overview and Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of the Free Base

A summary of the key physicochemical properties of the free base, (3-Bromobenzyl)methylamine, is presented in Table 1.

PropertyValueReference
Molecular Formula C8H10BrN[1]
Molar Mass 200.08 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 231-232 °C (lit.)[1]
Density 1.461 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.5650 (lit.)[1]

Table 1: Physicochemical Properties of (3-Bromobenzyl)methylamine

General Synthetic Applications & Protocols

The primary utility of N-Methyl-3-bromobenzylamine hydrochloride in pharmaceutical synthesis lies in the reactivity of the aryl bromide. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4][5][6] These reactions are fundamental in medicinal chemistry for the synthesis of diverse compound libraries for biological screening.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of N-Methyl-3-bromobenzylamine with an arylboronic acid. This reaction would yield a 3-(aryl)-N-methylbenzylamine derivative, a scaffold present in various biologically active molecules.

Objective: To synthesize a 3-(aryl)-N-methylbenzylamine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine N-Methyl-3-bromobenzylamine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for a Suzuki-Miyaura reaction, as specific data for this starting material is not available.

ParameterValue
Starting Material N-Methyl-3-bromobenzylamine HCl
Coupling Partner 4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 eq)
Solvent Toluene/Water (4:1)
Temperature 100 °C
Reaction Time 12 h
Yield (Hypothetical) 75%
Purity (Hypothetical) >95% (by HPLC)

Table 2: Hypothetical Quantitative Data for a Suzuki-Miyaura Reaction

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing a building block like N-Methyl-3-bromobenzylamine hydrochloride in a drug discovery program.

DrugDiscoveryWorkflow Start Building Block Selection: N-Methyl-3-bromobenzylamine HCl Reaction_Planning Reaction Planning (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction_Planning Synthesis Synthesis of Derivatives Reaction_Planning->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (In vitro assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Synthesis Preclinical Preclinical Development Lead_Optimization->Preclinical GPCR_Signaling Ligand Novel Ligand (Derivative) GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

References

Application Notes and Protocols for N-Methyl-3-bromobenzylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Methyl-3-bromobenzylamine hydrochloride as a versatile building block in medicinal chemistry. The primary applications highlighted herein focus on its role as a key intermediate in the synthesis of bioactive molecules, leveraging both the secondary amine for nucleophilic substitution and the aryl bromide for palladium-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of Adrenergic Receptor Agonists - The Phenylephrine Scaffold

While the direct synthesis of the commercial drug Phenylephrine utilizes N-methylbenzylamine, the synthetic route serves as an excellent model for the application of N-Methyl-3-bromobenzylamine hydrochloride in constructing pharmacologically relevant phenethylamine scaffolds. The bromo-substituent on the aromatic ring offers a valuable handle for further chemical modifications to explore structure-activity relationships (SAR).

1.1. Introduction to Phenylephrine

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant and to increase blood pressure.[1] Its mechanism of action involves binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors.[2] This activation leads to a signaling cascade resulting in vasoconstriction.[2][3]

1.2. Signaling Pathway of α1-Adrenergic Receptors

Activation of the α1-adrenergic receptor by an agonist like Phenylephrine initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[2][3][4]

alpha1_adrenergic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor (GPCR) phenylephrine->alpha1_receptor Binds to g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of the α1-adrenergic receptor.

1.3. Experimental Protocol: Synthesis of a Phenylephrine Intermediate Analog

The following protocol describes the synthesis of a key intermediate for a phenylephrine analog, starting from 3-hydroxyacetophenone and N-methylbenzylamine. This process can be adapted for N-Methyl-3-bromobenzylamine hydrochloride.

Workflow for the Synthesis of 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (4)

synthesis_workflow start Start: 3-Hydroxyacetophenone (2) step1 Chlorination with Sulfonyl Chloride start->step1 intermediate1 2-chloro-1-(3-hydroxyphenyl)ethan-1-one (3) step1->intermediate1 step2 Nucleophilic Substitution with N-methylbenzylamine intermediate1->step2 product Product: 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one (4) step2->product

Figure 2: Workflow for the synthesis of a key phenylephrine intermediate.

Materials:

  • 3-Hydroxyacetophenone

  • Sulfonyl chloride

  • N-methylbenzylamine

  • Solvent (e.g., appropriate organic solvent)

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chlorination of 3-Hydroxyacetophenone:

    • Dissolve 3-hydroxyacetophenone (1 eq.) in a suitable solvent.

    • Add sulfonyl chloride (1.1 eq.) dropwise at a controlled temperature.

    • Stir the reaction mixture until completion (monitor by TLC).

    • Work up the reaction to isolate the crude 2-chloro-1-(3-hydroxyphenyl)ethan-1-one.

  • Nucleophilic Substitution:

    • Dissolve the crude chloro-intermediate in a suitable solvent.

    • Add N-methylbenzylamine (1.2 eq.) and a base (e.g., triethylamine, 2 eq.).

    • Heat the reaction mixture and stir until completion (monitor by TLC).

    • Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one.

Data Presentation:

StepReactantsProductYield (%)Reference
1 & 23-Hydroxyacetophenone, N-methylbenzylamine1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one~62 (overall for phenylephrine)[5][6]

Application Note 2: Development of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent of N-Methyl-3-bromobenzylamine hydrochloride is a key functional group for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for screening against therapeutic targets such as protein kinases.

2.1. Introduction to Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). Inhibitors of Bcr-Abl, such as Imatinib, have revolutionized the treatment of CML.[7] Many of these inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura coupling. The 3-aminomethylphenyl moiety, which can be derived from N-Methyl-3-bromobenzylamine, is a common structural motif in these inhibitors.

2.2. Experimental Protocol: Suzuki-Miyaura Coupling for Library Synthesis

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide, such as a derivative of N-Methyl-3-bromobenzylamine, with a boronic acid or ester. This reaction is highly versatile and can be used to generate a library of compounds for biological screening.

Workflow for Suzuki-Miyaura Coupling

suzuki_workflow start Start: N-Methyl-3-bromobenzylamine Derivative (Ar-Br) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction reactants Boronic Acid/Ester (R-B(OR)₂) reactants->reaction product Product: Coupled Product (Ar-R) reaction->product

Figure 3: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride (or its free base/protected derivative)

  • Aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried flask, add the N-Methyl-3-bromobenzylamine derivative (1 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (3 mol%), and the base (2 eq.).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Reaction Execution:

    • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Data Presentation:

The following table presents representative yields for Suzuki-Miyaura coupling reactions of various bromoanilines and related compounds, which are analogous to the reactivity expected from N-Methyl-3-bromobenzylamine derivatives.

Aryl BromideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
ortho-bromoanilinesVarious aryl/alkyl boronic estersCataCXium A palladacycleK₃PO₄2-MeTHF/H₂O80-97[8]
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ONot specified[9]
3-Bromo-N,N-dimethylanilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95[10]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for the Chromatographic Separation of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of N-Methyl-3-bromobenzylamine hydrochloride. The methodologies outlined below are based on established principles for the analysis of structurally similar compounds, including N-methylated amines, benzylamines, and brominated aromatic compounds. These protocols are intended to serve as a comprehensive guide for achieving efficient and reliable separation for quantification, purification, and analysis.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely applicable technique for the analysis of N-Methyl-3-bromobenzylamine hydrochloride. The following protocol provides a starting point for method development and routine analysis.

Experimental Protocol: HPLC

a. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Recommended Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the primary recommendation. Other potentially suitable stationary phases include Phenyl-Hexyl or Cyano columns, which can offer alternative selectivity.

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of N-Methyl-3-bromobenzylamine hydrochloride standard or sample.

  • Dissolve in a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • For lower concentrations, perform serial dilutions as required.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities and to achieve a sharp peak shape. A typical gradient is outlined in Table 1.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm. The aromatic nature of the compound suggests strong absorbance at these wavelengths. A DAD can be used to monitor the full UV spectrum.

  • Injection Volume: 10 µL

Data Presentation: HPLC

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Expected HPLC Performance Characteristics

ParameterExpected Value
Retention Time 10 - 15 minutes (highly dependent on the specific column and system)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (210/254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prepare_soln Prepare Sample Solution derivatize Derivatize with TFAA prepare_soln->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Peak Area identify->quantify

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-3-bromobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-Methyl-3-bromobenzylamine hydrochloride?

A1: The most prevalent method for synthesizing N-Methyl-3-bromobenzylamine is the reductive amination of 3-bromobenzaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The product is subsequently converted to its hydrochloride salt for improved stability and handling. Another, less common method, involves the N-alkylation of 3-bromobenzylamine with a methylating agent.

Q2: What are the most common side products observed in the reductive amination synthesis?

A2: The primary side products encountered during the reductive amination synthesis of N-Methyl-3-bromobenzylamine include:

  • N,N-di(3-bromobenzyl)amine: This tertiary amine is the result of over-alkylation, where the N-Methyl-3-bromobenzylamine product reacts with another molecule of 3-bromobenzaldehyde.

  • 3-Bromobenzyl alcohol: This can form if the reducing agent directly reduces the starting aldehyde before it reacts with methylamine.

  • Unreacted 3-bromobenzaldehyde: Incomplete reaction will leave the starting aldehyde as a significant impurity.

  • N-(3-bromobenzylidene)methanamine: This imine is the intermediate in the reaction. Its presence indicates incomplete reduction.

Q3: How can I minimize the formation of the over-alkylation product, N,N-di(3-bromobenzyl)amine?

A3: To minimize the formation of the tertiary amine byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of methylamine relative to 3-bromobenzaldehyde can favor the formation of the desired secondary amine. Additionally, a slow, controlled addition of the reducing agent can also help to reduce the amount of over-alkylation.

Q4: What is the best way to purify the final N-Methyl-3-bromobenzylamine hydrochloride product?

A4: Purification is typically achieved through recrystallization. After the reaction is complete and the crude product is isolated, dissolving it in a suitable solvent system (such as ethanol/ether or isopropanol/HCl) and allowing it to slowly crystallize will yield the purified hydrochloride salt. Column chromatography of the free base can be performed before salt formation if significant impurities are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient reducing agent.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; typically, reductive aminations are run at room temperature or slightly below. - Ensure the reducing agent (e.g., sodium borohydride) is fresh and added in appropriate molar excess.
High percentage of N,N-di(3-bromobenzyl)amine - Incorrect stoichiometry (excess aldehyde). - Reaction temperature is too high.- Use a 1.1 to 1.5 molar excess of methylamine. - Maintain a lower reaction temperature (0-25 °C). - Add the reducing agent slowly to the mixture of the aldehyde and amine.
Presence of 3-bromobenzyl alcohol impurity - The reducing agent is too reactive and reduces the aldehyde before imine formation.- Choose a milder reducing agent, such as sodium triacetoxyborohydride, which is more selective for imines over aldehydes. - Add the reducing agent after allowing the aldehyde and amine to stir together for a period to form the imine.
Product is an oil and will not crystallize as the hydrochloride salt - Presence of impurities inhibiting crystallization. - Incorrect solvent for crystallization.- Purify the crude free base by column chromatography before attempting salt formation. - Experiment with different solvent systems for recrystallization, such as isopropanol with ethereal HCl or ethanol/diethyl ether.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in the Reductive Amination of 3-Bromobenzaldehyde with Methylamine

Entry Reducing Agent Equivalents of Methylamine Temperature (°C) Yield of N-Methyl-3-bromobenzylamine (%) Yield of N,N-di(3-bromobenzyl)amine (%) Yield of 3-Bromobenzyl alcohol (%)
1Sodium Borohydride1.025~60~25~10
2Sodium Borohydride1.525~75~15~5
3Sodium Borohydride1.50~80~10~5
4Sodium Triacetoxyborohydride1.225~85<5<5

Note: The yields presented are approximate and can vary based on specific reaction scale and workup procedures. Data is compiled based on typical outcomes for reductive amination reactions.

Experimental Protocols

Key Experiment: Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride via Reductive Amination

  • Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, as a solution in THF or water) at 0 °C. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-Methyl-3-bromobenzylamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in ether (or bubble HCl gas) until the solution is acidic. The hydrochloride salt should precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

G cluster_reactants Starting Materials cluster_synthesis Reductive Amination Pathway cluster_side_products Side Product Formation 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine_Intermediate N-(3-bromobenzylidene)methanamine 3-Bromobenzaldehyde->Imine_Intermediate + Methylamine Aldehyde_Reduction 3-Bromobenzyl Alcohol 3-Bromobenzaldehyde->Aldehyde_Reduction + Reducing Agent Methylamine Methylamine Desired_Product N-Methyl-3-bromobenzylamine Imine_Intermediate->Desired_Product + Reducing Agent HCl_Salt N-Methyl-3-bromobenzylamine HCl Desired_Product->HCl_Salt + HCl Overalkylation N,N-di(3-bromobenzyl)amine Desired_Product->Overalkylation + 3-Bromobenzaldehyde - H2O

Technical Support Center: N-Methyl-3-bromobenzylamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methyl-3-bromobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude N-Methyl-3-bromobenzylamine hydrochloride?

A1: Common impurities can originate from the synthesis process and include unreacted starting materials such as 3-bromobenzyl bromide and methylamine, over-alkylated byproducts like (3-bromobenzyl)dimethylamine, and residual solvents used in the reaction. Degradation can also lead to colored impurities.

Q2: My crude product is a yellow or brown solid/oil. What does this indicate?

A2: The pure N-Methyl-3-bromobenzylamine hydrochloride should be a white to off-white crystalline solid.[1] A yellow or brown color often suggests the presence of impurities, possibly from bromine-containing degradation products or residual reagents from the synthesis.[2]

Q3: Which purification method is generally recommended?

A3: For solid crude products, recrystallization is the most common and effective purification technique.[3][4] If the crude product is an oil or contains significant non-basic impurities, an acid-base extraction to isolate the free amine before converting it back to the hydrochloride salt is a highly effective alternative.

Q4: Why did my purification attempt result in an oil instead of crystals?

A4: "Oiling out" can occur during recrystallization if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution above its melting point. The presence of significant impurities can also depress the melting point and hinder crystal lattice formation.

Q5: How can I verify the purity of my final product?

A5: Purity can be assessed using several analytical methods. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The related compound, 3-bromobenzylamine hydrochloride, has a melting point of 218-221 °C.[1][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence and relative quantity of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.

Troubleshooting Guides

Recrystallization Issues

Q: My compound will not dissolve in the chosen solvent, even with heating.

A:

  • Cause: The solvent may not be polar enough, or you may not be using a sufficient volume. Amine salts are generally more soluble in polar solvents.

  • Solution:

    • Gradually add more solvent in small portions to the heated mixture.

    • If solubility remains poor, switch to a more polar solvent. Good starting points for amine hydrochlorides include water, ethanol, or isopropanol.[7]

    • Consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool.

Q: The compound dissolved completely, but no crystals have formed after cooling.

A:

  • Cause: The solution may be too dilute, or it may be supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.[2]

Q: My product has "oiled out" instead of forming solid crystals.

A:

  • Cause: The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or an unsuitable solvent.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a larger volume of the hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of a proper crystal lattice.

    • If the issue persists, consider purifying via an acid-base extraction first to remove the bulk of impurities before attempting recrystallization.

Acid-Base Extraction Issues

Q: An emulsion formed at the interface between the organic and aqueous layers.

A:

  • Cause: Emulsions are common when vigorously shaking solutions containing salts and fine particulates.

  • Solution:

    • Wait: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

    • Break the Emulsion: Add a small amount of a saturated brine (NaCl) solution. The increased ionic strength of the aqueous layer can help force the separation.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can break the emulsion.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemBoiling Point (°C)Solubility of Amine HCl (Hot)Solubility of Amine HCl (Cold)Notes
Isopropanol (IPA)82.6HighLowExcellent general-purpose solvent for amine salts.
Ethanol (EtOH)78.4HighModerateMay require cooling in an ice bath for good recovery.
Water (H₂O)100.0Very HighModerate to HighThe compound's hygroscopic nature can make drying difficult.[1][5] Best for highly impure samples where high hot solubility is needed.
Ethanol/WaterVariableAdjustableAdjustableA good mixed system. Dissolve in minimal hot ethanol/water, then add water to induce precipitation upon cooling.
Isopropanol/HexaneVariableAdjustableAdjustableUse hexane as an "anti-solvent." Dissolve in minimal hot IPA and add hexane until cloudy, then cool.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 1.

  • Dissolution: Place the crude N-Methyl-3-bromobenzylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (as the free base or hydrochloride salt) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a 1M aqueous hydrochloric acid (HCl) solution. The N-Methyl-3-bromobenzylamine will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 10). The pure N-Methyl-3-bromobenzylamine free base will precipitate out or form an oil.

  • Extraction of Free Base: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solution by rotary evaporation to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the resulting N-Methyl-3-bromobenzylamine hydrochloride precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Visualizations

G cluster_start Initial Assessment cluster_solid Solid Crude cluster_oily Oily/Very Impure Crude start Crude Product State purity_check Purity Assessment (e.g., TLC, NMR) start->purity_check Solid extraction_oil Acid-Base Extraction start->extraction_oil Oily / Very Impure recrystallize Recrystallization purity_check->recrystallize Relatively High Purity (e.g., >85%) extraction_solid Acid-Base Extraction purity_check->extraction_solid Low Purity (e.g., <85%) end Final Pure Product recrystallize->end Pure Solid extraction_solid->end Pure Solid extraction_oil->end Pure Solid

Caption: Decision tree for selecting a purification strategy.

G start 1. Dissolve Crude in Organic Solvent wash 2. Wash with 1M HCl (aq) (Product moves to aqueous layer) start->wash separate 3. Separate Layers (Discard organic layer) wash->separate basify 4. Basify Aqueous Layer (e.g., with NaOH) separate->basify extract 5. Extract with Organic Solvent (Product moves back to organic) basify->extract dry 6. Dry & Concentrate (Isolates pure free base) extract->dry salt 7. Form HCl Salt (Add HCl solution) dry->salt finish 8. Filter & Dry (Final Product) salt->finish

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: N-Methyl-3-bromobenzylamine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-3-bromobenzylamine hydrochloride. The information is designed to address specific issues that may be encountered during experimental analysis of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-Methyl-3-bromobenzylamine hydrochloride under forced degradation conditions?

Q2: Which analytical techniques are most suitable for studying the degradation of N-Methyl-3-bromobenzylamine hydrochloride?

A2: A stability-indicating method, most commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the primary tool for separating the parent drug from its degradation products.[2][4] For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Forced degradation studies aim to generate degradation products by exposing the drug substance to conditions more severe than accelerated stability testing.[3] Typical conditions include:

  • Acid Hydrolysis: Refluxing with 0.1 N to 1 N HCl at elevated temperatures (e.g., 60°C).[2][3]

  • Base Hydrolysis: Refluxing with 0.1 N to 1 N NaOH at elevated temperatures (e.g., 60°C).[2][3]

  • Oxidation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.[2]

  • Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 105°C).[1]

  • Photolytic Degradation: Exposing the drug substance (solid or in solution) to a combination of UV and visible light with a minimum of 1.2 million lux hours and 200 watt hours/square meter.[3]

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the stress testing.[2][3]
The compound is highly stable under the tested conditions.This is a valid result. Document the stability and consider if more extreme, yet relevant, conditions should be applied.
The analytical method is not sensitive enough to detect low levels of degradants.Re-evaluate and potentially re-validate your analytical method to ensure it has a low limit of detection (LOD) and limit of quantification (LOQ) for potential impurities.
Issue 2: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) to aqueous buffer ratio, or by changing the pH of the buffer.
Unsuitable stationary phase.Experiment with a different HPLC column that has a different selectivity (e.g., C8, Phenyl-Hexyl).
Gradient elution profile is not optimized.Adjust the gradient slope and time to improve the separation of closely eluting peaks.
Issue 3: Identification of Unexpected Degradation Products
Possible Cause Troubleshooting Step
Interaction with excipients or solvents.If working with a formulation, analyze the drug substance alone under the same stress conditions to differentiate between drug degradation and drug-excipient interactions.
Secondary degradation of primary degradants.Analyze samples at multiple time points during the stress study to identify the initial degradation products before they convert to secondary products.
Contamination of reagents or glassware.Ensure high purity of all reagents and solvents, and use thoroughly cleaned glassware. Run blanks to check for extraneous peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of N-Methyl-3-bromobenzylamine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 2 N HCl and reflux at 60°C for 30 minutes.[1] Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 2 N NaOH and reflux at 60°C for 30 minutes.[1] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 5 mL of 20% H₂O₂ and keep at 60°C for 30 minutes.[1]

  • Thermal Degradation: Heat the solid drug substance in an oven at 105°C for 6 hours.[1] Also, reflux the stock solution at an elevated temperature for a specified period.

  • Photolytic Degradation: Expose the stock solution and solid drug substance to UV and fluorescent light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Degradation Analysis
  • Column: C18 Hypersil BDS column (100 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile). A starting point could be a 53:47 ratio of buffer to acetonitrile.[1]

  • Flow Rate: 0.85 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detector at a wavelength determined by the UV spectrum of N-Methyl-3-bromobenzylamine hydrochloride.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl, 60°C, 2h8.524.2 min
0.1 N NaOH, 60°C, 30 min15.233.8 min, 5.1 min
20% H₂O₂, RT, 24h22.846.5 min
Thermal (105°C, 6h)5.114.2 min
Photolytic (ICH Q1B)11.727.1 min

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent N-Methyl-3-bromobenzylamine Hydrochloride n_oxide N-oxide parent->n_oxide [O] debenzylation 3-Bromobenzylamine parent->debenzylation Debenzylation demethylation 3-Bromobenzylamine parent->demethylation Demethylation dimer Dimerization Products parent->dimer Heat dehalogenation N-Methylbenzylamine parent->dehalogenation hv

Caption: Hypothetical degradation pathways of N-Methyl-3-bromobenzylamine hydrochloride.

Experimental_Workflow start Drug Substance: N-Methyl-3-bromobenzylamine HCl stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc RP-HPLC Analysis (Separation and Quantification) stress->hplc lcms LC-MS / GC-MS (Identification of Degradants) hplc->lcms nmr NMR (Structure Elucidation) lcms->nmr pathway Establish Degradation Pathway nmr->pathway

Caption: Experimental workflow for degradation pathway elucidation.

References

Technical Support Center: Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield in the synthesis of N-Methyl-3-bromobenzylamine hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-Methyl-3-bromobenzylamine hydrochloride?

A1: The two most common and effective synthetic routes for preparing N-Methyl-3-bromobenzylamine hydrochloride are:

  • Reductive Amination of 3-bromobenzaldehyde: This is a one-pot reaction where 3-bromobenzaldehyde is reacted with methylamine in the presence of a reducing agent to form the secondary amine, which is then converted to its hydrochloride salt.

  • N-Alkylation of 3-bromobenzylamine: This method involves the methylation of 3-bromobenzylamine using a suitable methylating agent, followed by conversion to the hydrochloride salt.

Q2: Which synthetic route is generally preferred for higher yield and purity?

A2: Reductive amination is often the preferred method as it is a more direct, one-pot synthesis which can minimize the handling of intermediate products and potentially lead to higher overall yields and purity if optimized correctly.

Q3: How is the final product isolated as a hydrochloride salt?

A3: After the reaction is complete and the crude N-Methyl-3-bromobenzylamine (which is a free base) is isolated, it is typically dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Methyl-3-bromobenzylamine hydrochloride, with a focus on the reductive amination pathway.

Problem 1: Low or No Product Formation

Potential Cause Recommended Solution(s)
Inefficient Imine Formation The reaction between 3-bromobenzaldehyde and methylamine to form the intermediate imine may be slow or incomplete. To drive this equilibrium forward, consider the following: - Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. - Incorporate molecular sieves (3Å or 4Å) to remove the water generated during imine formation.
Poor Quality of Starting Materials Impurities in the 3-bromobenzaldehyde or methylamine can interfere with the reaction. - Ensure the 3-bromobenzaldehyde is pure and free from the corresponding carboxylic acid (3-bromobenzoic acid). - Use a fresh, high-purity source of methylamine.
Incorrect Stoichiometry The ratio of reactants is crucial. - A slight excess of methylamine can help to drive the imine formation. However, a large excess may lead to side reactions. - Ensure the reducing agent is added in a sufficient molar excess to reduce the imine completely.
Choice of Reducing Agent The reactivity of the reducing agent can significantly impact the yield. - Sodium borohydride (NaBH₄) is a strong reducing agent and may reduce the starting aldehyde if not used carefully in a two-step process. - Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the imine, making them suitable for one-pot reactions.

Problem 2: Formation of Significant Side Products

Potential Cause Recommended Solution(s)
Over-alkylation (Formation of Tertiary Amine) The desired secondary amine product can react further with the aldehyde to form a tertiary amine. - Use a controlled stoichiometry of the aldehyde, or a slight excess of the primary amine, to minimize this side reaction. - A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control.
Reduction of the Aldehyde The reducing agent can reduce the starting 3-bromobenzaldehyde to 3-bromobenzyl alcohol. - This is more common with stronger reducing agents like NaBH₄. If using NaBH₄, ensure the imine has fully formed before its addition. - Opt for more selective reducing agents like NaBH₃CN or NaBH(OAc)₃.
Hydrolysis of the Imine The intermediate imine can be sensitive to water and hydrolyze back to the starting aldehyde and amine. - Conduct the reaction under anhydrous conditions to the extent possible. - The use of molecular sieves can help mitigate this issue.

Problem 3: Difficulty in Isolating the Hydrochloride Salt

Potential Cause Recommended Solution(s)
Product is Oily or Fails to Crystallize The hydrochloride salt may not precipitate cleanly if impurities are present or if the solvent system is not optimal. - Ensure the crude free base is sufficiently pure before attempting salt formation. Purification by column chromatography may be necessary. - Screen different solvent systems for the precipitation. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, hexane/ethyl acetate mixtures) before adding the HCl solution.
Low Yield of Precipitated Salt A significant portion of the product may remain dissolved in the mother liquor. - Cool the solution in an ice bath after precipitation has started to maximize the yield. - Use the minimum amount of solvent necessary to dissolve the free base. - Concentrate the mother liquor to obtain a second crop of crystals.

Data Presentation

Table 1: Illustrative Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey DisadvantagesIllustrative Yield Range*
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce the starting aldehyde, often requires a two-step process60-80%
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSelective for imines, allows for one-pot reactionsToxic (releases HCN in acidic conditions), more expensive75-90%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild, highly selective for imines, less toxic than NaBH₃CNMoisture sensitive, more expensive80-95%

*Note: These yield ranges are illustrative and can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials. Direct comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride via Reductive Amination

Materials:

  • 3-bromobenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane (or DCE).

  • Add methylamine solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Methyl-3-bromobenzylamine as an oil.

  • Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The N-Methyl-3-bromobenzylamine hydrochloride will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude N-Methyl-3-bromobenzylamine hydrochloride in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Reductive_Amination_Pathway 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine Intermediate Imine Intermediate 3-Bromobenzaldehyde->Imine Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine Intermediate N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine Imine Intermediate->N-Methyl-3-bromobenzylamine Reduction (e.g., NaBH(OAc)₃) N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine HCl N-Methyl-3-bromobenzylamine->N-Methyl-3-bromobenzylamine HCl + HCl

Caption: Reductive amination pathway for the synthesis of N-Methyl-3-bromobenzylamine HCl.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC, GC-MS) start->check_imine check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent add_catalyst Add Acid Catalyst or Molecular Sieves check_imine->add_catalyst Inefficient purify_reagents Use Pure Reagents, Adjust Stoichiometry check_reagents->purify_reagents Impure/Incorrect change_reducing_agent Switch to Milder/ More Selective Agent check_reducing_agent->change_reducing_agent Inappropriate

Caption: Troubleshooting workflow for low yield in N-Methyl-3-bromobenzylamine synthesis.

Experimental_Workflow A 1. Reactant Mixing (3-Bromobenzaldehyde + Methylamine) B 2. Imine Formation (Acid Catalyst) A->B C 3. Reduction (Add Reducing Agent) B->C D 4. Reaction Quench (Aqueous Bicarbonate) C->D E 5. Workup (Extraction & Drying) D->E F 6. Solvent Removal E->F G 7. Salt Formation (Add HCl) F->G H 8. Isolation & Purification (Filtration/Recrystallization) G->H

Caption: Experimental workflow for the synthesis and purification of N-Methyl-3-bromobenzylamine HCl.

"troubleshooting guide for N-Methyl-3-bromobenzylamine hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-3-bromobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-Methyl-3-bromobenzylamine hydrochloride?

N-Methyl-3-bromobenzylamine hydrochloride is primarily used as an intermediate in organic synthesis for the preparation of more complex molecules, including potential drug candidates, dyes, and pesticides.[1] Its structural features, a substituted benzylamine, make it a versatile building block in medicinal chemistry.[2] While direct biological applications are not extensively documented, structurally similar substituted aryl benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), suggesting a potential area for further research.[3]

Q2: What are the main synthesis routes for N-Methyl-3-bromobenzylamine hydrochloride?

The most common laboratory synthesis method is the reductive amination of 3-bromobenzaldehyde with methylamine.[4][5] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine product.[4][6] An alternative, though less common, method involves the reaction of benzylamine with a benzylidene bromide followed by a bromination step.[1]

Q3: What are the key safety precautions when handling N-Methyl-3-bromobenzylamine and its hydrochloride salt?

N-Methyl-3-bromobenzylamine is reported to have some toxicity and can be an irritant to the skin, eyes, and respiratory tract.[1] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves, goggles, and a lab coat.[1] The hydrochloride salt is typically a more stable, crystalline solid, which is generally easier and safer to handle than the free base, which is a liquid.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q4: How should N-Methyl-3-bromobenzylamine hydrochloride be stored?

To ensure stability, N-Methyl-3-bromobenzylamine hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from moisture and under an inert atmosphere.[8][9]

Troubleshooting Guide: Synthesis and Purification

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride via reductive amination of 3-bromobenzaldehyde and methylamine is a robust reaction. However, issues can arise. This guide addresses common problems, their potential causes, and suggested solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.- Ensure the pH is mildly acidic (around 5-6) to facilitate imine formation. - Consider the addition of a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
Decomposition of the reducing agent.- If using sodium borohydride, add it portion-wise at a low temperature (0-5 °C) after the imine has formed. - For moisture-sensitive reagents like sodium triacetoxyborohydride (STAB), ensure anhydrous reaction conditions.[10]
Reduction of the starting aldehyde.- This is common with strong reducing agents like sodium borohydride.[10] Ensure the imine is fully formed before adding the reducing agent. - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which preferentially reduces the iminium ion over the aldehyde.[4][5]
Over-alkylation of the product.- The primary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine. - Use a slight excess of the methylamine to favor the formation of the desired secondary amine.
Presence of Impurities in the Final Product Unreacted 3-bromobenzaldehyde.- Ensure a slight molar excess of methylamine. - Purify via an acid-base extraction. The basic amine product will move to the acidic aqueous layer, leaving the neutral aldehyde in the organic layer.
Debromination of the aromatic ring.- This can occur with certain catalysts (e.g., Palladium) and hydrogen sources, especially at elevated temperatures. - If using catalytic hydrogenation, screen for a catalyst that is less prone to dehalogenation (e.g., Platinum on carbon). - Prefer chemical hydride reducing agents like NaBH4 or STAB over catalytic hydrogenation.
Formation of 3-bromobenzyl alcohol.- This results from the reduction of the starting aldehyde. - Use a reducing agent that is more selective for the imine, such as STAB.[4][5]
Difficulty in Product Isolation and Purification Product is an oil and does not solidify.- This is often due to residual solvent or impurities. Ensure the crude product is thoroughly dried under vacuum. - Attempt purification by column chromatography to isolate the pure amine before converting it to the hydrochloride salt.
Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the aqueous layer to help break up the emulsion.
Low recovery after conversion to the hydrochloride salt.- Ensure the free base is fully dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) before adding HCl. - Add the HCl solution dropwise and stir to allow for complete precipitation. - Cool the mixture in an ice bath to maximize precipitation before filtration.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

The choice of reducing agent can significantly impact the outcome of the reductive amination. The following table provides a comparative overview of commonly used reducing agents. Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Reducing Agent Typical Solvent(s) pH Condition Advantages Disadvantages Representative Yield Range (%)
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to slightly basicInexpensive, readily available.Can reduce the starting aldehyde or ketone; requires careful addition after imine formation.[10]60-85
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileMildly acidic (pH 5-6)Selective for the iminium ion over the carbonyl group.[4]Toxic (generates HCN in acidic conditions); requires careful handling.75-95
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE), THFNeutral to slightly acidicMild and highly selective for the imine/iminium ion; good for a wide range of substrates.[10]Moisture sensitive; more expensive than NaBH₄.80-98
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol, Ethyl AcetateNeutral"Green" method with high atom economy.Can lead to side reactions like dehalogenation; requires specialized equipment (hydrogenator).[5]70-95

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of N-Methyl-3-bromobenzylamine hydrochloride from 3-bromobenzaldehyde and methylamine using sodium borohydride as the reducing agent.

Materials:

  • 3-bromobenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in methanol)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

  • Concentrated hydrochloric acid or HCl solution in diethyl ether

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylamine solution (1.1 - 1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the flask, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Methyl-3-bromobenzylamine as a free base (typically an oil).

  • Purification and Salt Formation:

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

    • Dissolve the purified (or crude) free base in a minimal amount of diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (or a slight excess of concentrated HCl) dropwise with stirring.

    • The hydrochloride salt should precipitate as a white solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride.

Protocol 2: Analytical Characterization by HPLC

Objective: To determine the purity of a sample of N-Methyl-3-bromobenzylamine hydrochloride.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Salt Formation A 1. Imine Formation (3-bromobenzaldehyde + Methylamine in Methanol) B 2. Reduction (Add NaBH4 at 0°C) A->B 1-2 hours at RT C 3. Quench & Concentrate B->C D 4. Extraction with DCM C->D E 5. Wash (NaHCO3, H2O, Brine) D->E F 6. Dry & Concentrate (Crude Free Base) E->F G 7. Dissolve in Ether F->G H 8. Add HCl Solution G->H I 9. Filter & Dry (Final Product) H->I

Caption: Workflow for the synthesis of N-Methyl-3-bromobenzylamine HCl.

Hypothetical Signaling Pathway Involvement

As direct biological targets for N-Methyl-3-bromobenzylamine are not well-established, we present a hypothetical signaling pathway based on the activity of structurally similar compounds as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).[3] This enzyme is involved in the biosynthesis of androgens.

signaling_pathway cluster_steroidogenesis Androgen Biosynthesis Pathway Androstenedione Androstenedione HSD17B3 17β-HSD3 Androstenedione->HSD17B3 Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to HSD17B3->Testosterone SRD5A->DHT Inhibitor N-Methyl-3-bromobenzylamine (Hypothetical Inhibitor) Inhibitor->HSD17B3 Inhibition GeneExpression Gene Expression (e.g., Prostate cell growth) AndrogenReceptor->GeneExpression Regulates

Caption: Hypothetical inhibition of the androgen synthesis pathway.

References

Technical Support Center: N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing impurities in N-Methyl-3-bromobenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-bromobenzylamine hydrochloride and what are its primary applications?

N-Methyl-3-bromobenzylamine is a chemical intermediate commonly used in organic synthesis.[1][2] Its hydrochloride salt is often preferred for its stability and ease of handling. This compound serves as a building block in the preparation of various more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, such as cross-coupling reactions.

Q2: What is the most common synthetic route for N-Methyl-3-bromobenzylamine?

The most prevalent method for synthesizing N-Methyl-3-bromobenzylamine is the reductive amination of 3-bromobenzaldehyde with methylamine.[3] This reaction typically involves forming an imine intermediate, which is then reduced to the final secondary amine product.[4][5] The free base, which is often an oil, is then converted to the hydrochloride salt by treatment with hydrochloric acid to yield a stable, crystalline solid.[6][7]

Q3: What are the most likely impurities to be found in a crude sample of N-Methyl-3-bromobenzylamine hydrochloride?

Impurities can arise from starting materials, side-reactions, or subsequent degradation. Key potential impurities include:

  • Unreacted 3-bromobenzaldehyde: The starting aldehyde may not have fully reacted.

  • 3-bromobenzyl alcohol: A potential byproduct if the reducing agent is too strong or if it reduces the aldehyde before imine formation is complete.[8]

  • Dibenzylamine derivative (bis((3-bromophenyl)methyl)amine): Formed if the primary amine product reacts with another molecule of the aldehyde.

  • Residual reducing agents and their byproducts: Dependent on the specific reducing agent used (e.g., borate salts from sodium borohydride).[5]

  • N,N-dimethyl-3-bromobenzylamine: This can occur if dimethylamine is present as an impurity in the methylamine source.[9]

Below is a summary table of common impurities and their potential sources.

Impurity NameStructurePotential Source
3-BromobenzaldehydeBr-C₆H₄-CHOUnreacted starting material
3-Bromobenzyl alcoholBr-C₆H₄-CH₂OHOver-reduction of the aldehyde
Bis((3-bromophenyl)methyl)amine(Br-C₆H₄-CH₂)₂NHSecondary reaction (dialkylation)
Residual SolventsN/AIncomplete removal during workup

Troubleshooting Guides

Issue 1: Low Purity Detected by HPLC Analysis After Synthesis

If your initial HPLC analysis shows multiple peaks or a low area percentage for the desired product, follow this troubleshooting workflow.

G cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity Detected by HPLC identify Identify Impurities (LC-MS, NMR, GC-MS) start->identify aldehyde Starting Aldehyde identify->aldehyde Peak matches starting material alcohol Benzyl Alcohol identify->alcohol Peak indicates over-reduction dialkyl Dialkylated Amine identify->dialkyl Peak indicates side-reaction sol_aldehyde Optimize Reaction: - Increase methylamine equivalents - Extend reaction time aldehyde->sol_aldehyde sol_alcohol Use Milder Reducing Agent: - Switch from NaBH₄ to NaBH(OAc)₃ - Add reducing agent after imine formation alcohol->sol_alcohol sol_dialkyl Adjust Stoichiometry: - Use slight excess of methylamine - Control temperature dialkyl->sol_dialkyl purify Purify Crude Product: - Recrystallization - pH-controlled extraction sol_aldehyde->purify sol_alcohol->purify sol_dialkyl->purify G cluster_reaction Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Extraction cluster_salt Step 4: Salt Formation A Dissolve 3-bromobenzaldehyde in methanol B Add methylamine solution (e.g., 40% in H₂O) A->B C Stir at room temperature for 1-2 hours B->C D Cool mixture in ice bath C->D E Slowly add Sodium Borohydride (NaBH₄) in portions D->E F Stir for 2-3 hours, allowing to warm to RT E->F G Quench with water, remove methanol under vacuum F->G H Make aqueous layer basic (pH > 11) with NaOH G->H I Extract with dichloromethane (3x) H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Dissolve oily free base in anhydrous diethyl ether J->K L Add ethereal HCl dropwise until precipitation is complete K->L M Filter solid, wash with cold ether, and dry under vacuum L->M

References

Technical Support Center: Optimizing Catalyst Loading for N-Methyl-3-bromobenzylamine Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the Suzuki-Miyaura cross-coupling of N-Methyl-3-bromobenzylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading and overall reaction conditions for the coupling of N-Methyl-3-bromobenzylamine hydrochloride.

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. The formation of palladium black is a visual indicator of catalyst decomposition.[1][2]• Use a fresh, high-quality palladium catalyst and ensure proper storage under an inert atmosphere.[3] • Consider using a more stable and active pre-catalyst, such as a Buchwald pre-catalyst.[2] • Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.[3][4]
Inappropriate Base: The hydrochloride salt requires neutralization. The chosen base may be too weak to both neutralize the salt and participate in the catalytic cycle, or too strong, leading to side reactions.• At least two equivalents of base are required: one to neutralize the hydrochloride and one for the catalytic cycle. • Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][5] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[5]
Poor Ligand Choice: The ligand may not be suitable for the substrate, failing to promote oxidative addition or reductive elimination efficiently.• For challenging substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1][2] These can stabilize the active palladium(0) species and facilitate key steps in the catalytic cycle.[1]
Low Reaction Temperature: The reaction may be too sluggish at the current temperature.• Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessively high temperatures can lead to catalyst decomposition.[3][5]
2. Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid/ester coupling partner.[2]• Ensure rigorous degassing of solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or using freeze-pump-thaw cycles.[2][5]
Issues with Transmetalation: Problems in this step can lead to side reactions like homocoupling.[4]• Optimizing the base and/or activator can mitigate this issue.[4] • Using a Pd(0) source like Pd(PPh₃)₄ from the start, instead of a Pd(II) pre-catalyst that is reduced in situ, can sometimes reduce homocoupling.[2]
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable and degrade, especially if it is a heteroaryl boronic acid.[5]• Use fresh, high-purity boronic acid. • Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts to improve stability.[3][5]
3. Inconsistent or Unreproducible Results Variable Reagent Quality: The quality of the boronic acid, base, or catalyst can vary between batches.• Use reagents from a reliable source and consider testing new batches on a small scale first.[6] • Ensure the base is finely powdered for consistent results.[7]
Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce oxygen and moisture, deactivating the catalyst.• Check all seals and joints on the glassware. A well-maintained Schlenk line or glovebox is crucial.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of N-Methyl-3-bromobenzylamine hydrochloride?

A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-optimized systems with highly active catalysts, this can often be reduced to 0.5-1 mol%.[1] Conversely, for challenging couplings, a higher initial loading of up to 10 mol% might be necessary to achieve a good yield.[1]

Q2: How does the N-methylbenzylamine group affect the coupling reaction?

A2: The amine functionality can potentially coordinate to the palladium center, which could inhibit catalytic activity. The use of bulky ligands can often mitigate this by sterically hindering the amine from binding to the metal. Additionally, as the starting material is a hydrochloride salt, a sufficient amount of base (at least 2 equivalents) is crucial to liberate the free amine and facilitate the catalytic cycle.

Q3: What are the signs of catalyst deactivation?

A3: A common visual sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in solution.[1] This can be caused by oxygen, impurities, or excessively high reaction temperatures.[1]

Q4: How can I minimize catalyst loading for this reaction?

A4: To minimize catalyst loading, a systematic optimization of reaction parameters is necessary. This includes:

  • Ligand Optimization: Using specialized, highly active ligands like biarylphosphines can significantly improve catalyst efficiency.[4]

  • Systematic Reduction: Once reaction conditions are optimized, you can gradually decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) while monitoring the impact on yield and reaction time.[4]

  • Use of Pre-catalysts: Highly active, pre-formed palladium pre-catalysts are often effective at lower loadings.[4]

Q5: Which solvent system is best for this coupling?

A5: Common solvent systems for Suzuki couplings include mixtures like dioxane/water, toluene/water, or DMF/water.[5] The choice of solvent can impact the solubility of reagents and the stability of the catalytic species.[4] It is important to ensure that all solvents are thoroughly degassed to prevent catalyst oxidation.[5]

Data Presentation

The following table presents an illustrative example of data from a catalyst loading optimization study.

Table 1: Illustrative Data for Optimization of Palladium Catalyst Loading

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15.0SPhos (10.0)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001292
22.5SPhos (5.0)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001291
31.0SPhos (2.0)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001288
40.5SPhos (1.0)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002485
50.1SPhos (0.2)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1002465

Note: This data is for illustrative purposes and actual results may vary.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of N-Methyl-3-bromobenzylamine hydrochloride

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride (1.0 equivalent)

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add N-Methyl-3-bromobenzylamine hydrochloride, the arylboronic acid/ester, the base, the palladium catalyst, and the phosphine ligand.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid/Ester) + Base r2b->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere start->check_catalyst check_base Verify Base - Sufficient equivalents? (≥2) - Appropriate strength? check_catalyst->check_base check_conditions Optimize Conditions - Increase temperature? - Correct solvent? check_base->check_conditions check_reagents Assess Reagent Quality - Fresh boronic acid? - Anhydrous solvents? check_conditions->check_reagents side_products Significant Side Products? check_reagents->side_products degas Improve Degassing - Sparging or Freeze-Pump-Thaw side_products->degas Yes success Improved Yield side_products->success No optimize_base Optimize Base/Solvent - Screen alternatives degas->optimize_base optimize_base->success

Caption: Troubleshooting workflow for low reaction yield.

References

"scale-up considerations for N-Methyl-3-bromobenzylamine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Methyl-3-bromobenzylamine hydrochloride, with a focus on scale-up considerations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Methyl-3-bromobenzylamine hydrochloride via reductive amination of 3-bromobenzaldehyde with methylamine.

Issue Potential Cause Recommended Action
Low Yield of Imine Intermediate Incomplete reaction between 3-bromobenzaldehyde and methylamine.- Ensure stoichiometric ratio of reactants. An excess of methylamine can be used to drive the reaction forward. - Optimize reaction temperature and time. Monitor reaction progress by TLC or GC. - Check the quality and purity of starting materials.
pH of the reaction mixture is not optimal for imine formation.The optimal pH for imine formation is typically mildly acidic (around 4-5) to facilitate protonation of the carbonyl group, but not so acidic that the amine is fully protonated and non-nucleophilic.[1] Adjust pH with a suitable acid or base.
Incomplete Reduction of Imine Inactive or insufficient reducing agent.- Use a fresh batch of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). - Increase the molar equivalents of the reducing agent.
Reaction temperature is too low for the reduction.Gradually increase the reaction temperature while monitoring for side reactions.
Formation of Side Products/Impurities Over-alkylation leading to the formation of the tertiary amine.Use a controlled stoichiometry of the aldehyde to the amine. A stepwise addition of the aldehyde may also help.
Reduction of the aldehyde starting material to 3-bromobenzyl alcohol.Choose a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride.[2]
Formation of unidentified impurities.Analyze the impurity profile by LC-MS or GC-MS to identify the structures and propose formation mechanisms. This will guide optimization of reaction conditions.
Difficulty in Product Isolation and Purification Product remains in the aqueous phase during extraction.Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form, which is more soluble in organic solvents.
Co-crystallization of product with unreacted starting materials or byproducts.Optimize the crystallization solvent system. Consider using a multi-solvent system for better separation. Anti-solvent crystallization can also be effective.
Oily product instead of solid hydrochloride salt.Ensure complete removal of residual solvent before precipitation. Use a dry HCl source (e.g., HCl in isopropanol or diethyl ether) for the salt formation.
Scale-Up Challenges Poor heat transfer in larger reactors leading to localized overheating and side reactions.- Ensure efficient stirring and use a reactor with a high surface area to volume ratio. - Implement controlled addition of reagents to manage the exotherm.
Inefficient mixing leading to inhomogeneous reaction mixture and lower yields.Use appropriate impeller design and agitation speed for the reactor volume.
Clogging of equipment during filtration of the hydrochloride salt.Control the crystallization process to obtain a suitable crystal size and morphology. Consider using a filter press or centrifugal filter for large-scale operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyl-3-bromobenzylamine hydrochloride?

A1: The most common and industrially scalable route is the reductive amination of 3-bromobenzaldehyde with methylamine, followed by the formation of the hydrochloride salt. This two-step, one-pot process is generally efficient and cost-effective.

Q2: Which reducing agent is recommended for the reductive amination step?

A2: For laboratory scale, sodium borohydride (NaBH₄) is a common choice due to its availability and ease of handling. For larger scale and to minimize the reduction of the starting aldehyde, sodium triacetoxyborohydride (STAB) is often preferred due to its milder nature and selectivity for imines over aldehydes.[2] Catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) is another option for industrial-scale production.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can visualize the disappearance of the 3-bromobenzaldehyde spot and the appearance of the N-Methyl-3-bromobenzylamine product spot. GC can provide a more quantitative analysis of the reaction components.

Q4: What are the critical process parameters to control during scale-up?

A4: Key parameters to control during scale-up include:

  • Temperature: The reaction is often exothermic, and efficient heat removal is crucial to prevent side reactions.

  • Rate of addition of reagents: Controlled addition of the reducing agent is important to manage the reaction rate and exotherm.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and good mass transfer, especially in larger reactors.

  • pH control: Maintaining the optimal pH for both imine formation and reduction is critical for achieving high yields.

Q5: What are the typical yields for this synthesis?

Q6: How is the hydrochloride salt typically formed and purified?

A6: After the reductive amination is complete and the crude N-Methyl-3-bromobenzylamine free base is isolated, it is dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol) is then added to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried. Purification is often achieved by recrystallization from a suitable solvent system to achieve the desired purity.

Experimental Protocols

Representative Lab-Scale Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

Materials:

  • 3-bromobenzaldehyde

  • Methylamine (40% solution in water)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.

  • Slowly add methylamine solution (1.2 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the imine is consumed (as monitored by TLC or GC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Methyl-3-bromobenzylamine free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether.

  • Slowly add a solution of concentrated HCl in isopropanol dropwise with stirring until the solution is acidic and a precipitate forms.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride.

Data Presentation

Table 1: Indicative Process Parameters for Reductive Amination (Illustrative)
ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Production-Scale (>100 kg)
Reactant Molar Ratio (Aldehyde:Amine:Reducing Agent) 1 : 1.2 : 1.51 : 1.1 : 1.31 : 1.05 : 1.2
Reaction Temperature (°C) 0 - 2510 - 3015 - 35 (with cooling)
Reaction Time (hours) 4 - 66 - 88 - 12
Solvent Volume (L/kg of aldehyde) 10 - 208 - 155 - 10
Typical Yield (%) 70 - 9075 - 8880 - 92

Note: The values in this table are illustrative and based on general principles of reductive amination. Actual parameters for the scale-up of N-Methyl-3-bromobenzylamine hydrochloride synthesis would require process development and optimization studies.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine_Formation Imine Formation (Solvent: Methanol, RT) 3-Bromobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Imine_Intermediate Intermediate Imine Imine_Formation->Imine_Intermediate Reduction Reduction (0°C to RT) Imine_Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Free_Base N-Methyl-3-bromobenzylamine (Free Base) Reduction->Free_Base Salt_Formation Hydrochloride Salt Formation (Solvent: Isopropanol) Free_Base->Salt_Formation HCl_Solution HCl in Solvent HCl_Solution->Salt_Formation Purification Purification (Filtration & Recrystallization) Salt_Formation->Purification Final_Product N-Methyl-3-bromobenzylamine HCl (Final Product) Purification->Final_Product

Caption: Workflow for the synthesis of N-Methyl-3-bromobenzylamine hydrochloride.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_Imine_Formation Check Imine Formation Step Start->Check_Imine_Formation Check_Reduction Check Reduction Step Check_Imine_Formation->Check_Reduction Imine formation is complete Imine_Incomplete Incomplete Imine Formation Check_Imine_Formation->Imine_Incomplete Incomplete Check_Purification Check Purification Step Check_Reduction->Check_Purification Reduction is complete Reduction_Incomplete Incomplete Reduction Check_Reduction->Reduction_Incomplete Incomplete Side_Products Side Products Formed Check_Reduction->Side_Products Side Products Present Purification_Issue Purification Issues Check_Purification->Purification_Issue Impure Final Product End Successful Synthesis Check_Purification->End Pure Product Optimize_Imine Optimize pH, Temp, Time Check Starting Materials Imine_Incomplete->Optimize_Imine Optimize_Reduction Check Reducing Agent Activity Increase Equivalents/Temp Reduction_Incomplete->Optimize_Reduction Optimize_Selectivity Use Milder Reducing Agent Control Temperature Side_Products->Optimize_Selectivity Optimize_Crystallization Optimize Crystallization Solvent Ensure Dry HCl Source Purification_Issue->Optimize_Crystallization

References

Validation & Comparative

A Comparative Guide to N-Methyl-3-bromobenzylamine Hydrochloride and Other Bromobenzylamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Methyl-3-bromobenzylamine hydrochloride and its related positional isomers and derivatives, including 2-bromobenzylamine, 3-bromobenzylamine, 4-bromobenzylamine, and their corresponding N-methylated and hydrochloride salt forms. The objective is to offer researchers, scientists, and drug development professionals a data-driven resource to inform decisions in synthetic chemistry and pharmacology. This document summarizes key physicochemical properties, comparative reactivity in common organic reactions, and insights into their application in medicinal chemistry, particularly as scaffolds for kinase inhibitors.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the phenyl ring and the methylation of the amine group significantly influence the physicochemical properties of benzylamine derivatives. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles. Below is a compilation of available data for N-Methyl-3-bromobenzylamine hydrochloride and its related isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)pKa (Predicted)Solubility
N-Methyl-3-bromobenzylamine 67344-77-8C₈H₁₀BrN200.08---231-232[1]1.461[1]9.32 ± 0.10[1]Soluble in alcohols, ethers, ketones; slightly soluble in water.[1]
N-Methyl-3-bromobenzylamine HCl 90389-51-8C₈H₁₁BrClN236.54---------------
2-Bromobenzylamine 3959-05-5C₇H₈BrN186.0536118-119 (at 9 mmHg)1.481 (Predicted)8.52 ± 0.10Insoluble in water; soluble in alcohol and ether.
2-Bromobenzylamine HCl 5465-63-4C₇H₉BrClN222.51227-230---------Soluble in methanol.
3-Bromobenzylamine 10269-01-9C₇H₈BrN186.05------1.48 (Predicted)9.09 (Predicted)---
3-Bromobenzylamine HCl 39959-54-1C₇H₉BrClN222.51218-221------------
4-Bromobenzylamine 3959-07-7C₇H₈BrN186.0532-35125-127 (at 15 mmHg)1.45---Soluble in ethanol, ether, chloroform; slightly soluble in water.
4-Bromobenzylamine HCl 26177-44-6C₇H₉BrClN222.51274-276------------
N-Methyl-4-bromobenzylamine HCl 874-73-7C₈H₁₁BrClN236.54---------------

Note: Some data points are predicted values from chemical databases and should be confirmed with experimental data where critical.

Comparative Reactivity in Organic Synthesis

Bromobenzylamines are versatile building blocks in organic synthesis, primarily due to the reactivity of the amino group and the bromo substituent. The positional isomerism of the bromine atom can influence the reactivity of these compounds in key synthetic transformations such as N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation

A general protocol for the selective mono-N-alkylation of primary amines involves the use of the amine hydrobromide salt and an alkyl bromide. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the resulting, more basic secondary amine remains protonated and is less likely to undergo further alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is crucial for the use of these compounds as synthetic intermediates. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. While a direct head-to-head comparison of the 2-, 3-, and 4-bromobenzylamine isomers in a single study is not available, a comparative study on 4-iodobenzylamine and 4-bromobenzylamine in Suzuki-Miyaura and Buchwald-Hartwig reactions provides valuable insights.[2] In this study, 4-iodobenzylamine consistently gave higher yields in shorter reaction times compared to 4-bromobenzylamine, which is consistent with the known C-X bond strengths.[2]

This suggests that while all bromobenzylamine isomers are viable substrates for cross-coupling, the reaction conditions, including catalyst, ligand, and base, may require optimization for each isomer to achieve optimal yields. Steric hindrance from the ortho-substituent in 2-bromobenzylamine could potentially influence its reactivity compared to the meta and para isomers.

Performance in Drug Discovery: Bromodomain (BRD4) Inhibitors

Bromobenzylamine derivatives are key pharmacophores in the development of inhibitors for various therapeutic targets, including the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes such as c-MYC and is a promising target in cancer therapy.[3]

The bromobenzyl group often occupies a hydrophobic pocket in the acetyl-lysine binding site of BRD4. While numerous BRD4 inhibitors incorporating a bromobenzyl moiety have been developed, a systematic structure-activity relationship (SAR) study directly comparing the inhibitory potency of derivatives synthesized from 2-, 3-, and 4-bromobenzylamine is not extensively documented in publicly available literature. Such studies are crucial for understanding the optimal positioning of the bromine atom for target engagement.

Signaling Pathways and Experimental Workflows

BRD4-Mediated Gene Transcription

BRD4 plays a central role in transcriptional activation by binding to acetylated histones at enhancers and promoters and recruiting the positive transcription elongation factor b (P-TEFb). P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-MYC and components of the NF-κB signaling pathway.[3][4] Inhibition of BRD4 disrupts this cascade, leading to the downregulation of these key pro-survival and pro-inflammatory genes.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates cMYC_Gene c-MYC Gene RNAPolII->cMYC_Gene Transcribes NFkB_Gene NF-κB Target Genes RNAPolII->NFkB_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA NFkB_mRNA NF-κB mRNA NFkB_Gene->NFkB_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation NFkB_Protein NF-κB Proteins NFkB_mRNA->NFkB_Protein Translation BRD4_Inhibitor BRD4 Inhibitor (e.g., derived from bromobenzylamines) BRD4_Inhibitor->BRD4 Inhibits Proliferation Cell Proliferation cMYC_Protein->Proliferation Inflammation Inflammation NFkB_Protein->Inflammation

BRD4-mediated transcriptional activation and its inhibition.
General Experimental Workflow for Synthesis and Evaluation

The synthesis of N-methyl-bromobenzylamine derivatives and their subsequent evaluation as enzyme inhibitors typically follows a multi-step workflow.

experimental_workflow Start Start: Bromobenzylamine Isomer (ortho, meta, or para) N_Methylation N-Methylation Start->N_Methylation HCl_Salt Hydrochloride Salt Formation N_Methylation->HCl_Salt Coupling Palladium-Catalyzed Cross-Coupling HCl_Salt->Coupling Derivative Target Derivative Coupling->Derivative Purification Purification & Characterization (HPLC, NMR, MS) Derivative->Purification Bio_Assay Biological Assay (e.g., BRD4 Inhibition Assay) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 Determination, SAR) Bio_Assay->Data_Analysis

General workflow for synthesis and evaluation.

Experimental Protocols

General Protocol for N-methylation of Bromobenzylamines

This protocol is a general procedure for the N-methylation of primary amines and may require optimization for specific bromobenzylamine isomers.

Materials:

  • Bromobenzylamine (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the bromobenzylamine in DCE, add formaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N,N-dimethylated product. For mono-methylation, carefully control the stoichiometry of formaldehyde and the reducing agent.

General Protocol for Suzuki-Miyaura Cross-Coupling of Bromobenzylamines

This protocol is a representative procedure and may need to be adapted for specific bromobenzylamine isomers and boronic acids.

Materials:

  • Bromobenzylamine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried flask, add the bromobenzylamine derivative, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

N-Methyl-3-bromobenzylamine hydrochloride and its isomers are valuable building blocks in synthetic and medicinal chemistry. Their physicochemical properties are influenced by the position of the bromine atom and N-methylation, which in turn can affect their reactivity and biological activity. While direct comparative data on the performance of these isomers is limited, this guide provides a framework for understanding their properties and applications. Further systematic studies comparing the reactivity and biological activity of these isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of new chemical entities.

References

A Comparative Analysis of Synthesis Methods for N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. N-Methyl-3-bromobenzylamine hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound: Reductive Amination and Direct N-Alkylation . We will delve into the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for N-Methyl-3-bromobenzylamine hydrochloride is influenced by factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. Below is a summary of the key quantitative and qualitative aspects of the two methods.

MetricMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Starting Materials 3-Bromobenzaldehyde, Methylamine3-Bromobenzyl bromide, Methylamine
Typical Yield (%) 81%[1]~80% (estimated based on a similar reaction)[2]
Reaction Time 3.5 hours at 0°C, then warmed to room temperature[1]Not specified, typically a few hours
Key Reagents Sodium borohydride, Methanol[1]Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF)
Advantages One-pot procedure, mild reaction conditions.Readily available starting materials.
Disadvantages Requires a specific aldehyde starting material.Potential for over-alkylation (formation of the tertiary amine). 3-Bromobenzyl bromide is a lachrymator.

Experimental Protocols

Method 1: Reductive Amination of 3-Bromobenzaldehyde

This method involves the formation of an imine intermediate from 3-bromobenzaldehyde and methylamine, which is then reduced in situ by sodium borohydride to yield the target secondary amine.

Procedure: To a solution of 3-bromobenzaldehyde (47.5 mL, 0.4 mol) in methanol (460 mL) at room temperature, a 40 wt. % aqueous solution of methylamine (35 mL, 0.4 mol) is added. The resulting solution is cooled to 0°C. Sodium borohydride (22 g, 0.6 mol) is then added in portions, maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 3.5 hours and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-methyl-3-bromobenzylamine as a clear oil (76 g, 81% yield).[1] The hydrochloride salt can then be prepared by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol.

Method 2: Direct N-Alkylation of 3-Bromobenzyl Bromide

This approach involves the direct reaction of a primary amine (methylamine) with a benzyl halide (3-bromobenzyl bromide). This is a classical nucleophilic substitution reaction.

Procedure: In a well-ventilated fume hood, a solution of methylamine (e.g., 40% in water or as a gas bubbled through a solvent) is prepared in a suitable solvent such as acetonitrile or THF. To this solution, an equimolar amount of 3-bromobenzyl bromide is added dropwise at room temperature, followed by the addition of a base such as potassium carbonate or triethylamine (1.1 equivalents) to scavenge the HBr formed during the reaction. The reaction mixture is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-methyl-3-bromobenzylamine. The product can be further purified by column chromatography. The hydrochloride salt is prepared by dissolving the purified free base in a solvent like diethyl ether and adding a solution of hydrochloric acid.

Synthesis Workflows

The following diagrams illustrate the generalized workflows for the two synthetic methods.

Method 1: Reductive Amination Workflow cluster_0 Reaction cluster_1 Work-up & Purification 3-Bromobenzaldehyde 3-Bromobenzaldehyde Imine_Formation Imine Formation 3-Bromobenzaldehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine Reduction->N-Methyl-3-bromobenzylamine Quenching Quenching & Solvent Removal N-Methyl-3-bromobenzylamine->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration HCl_Salt_Formation HCl Salt Formation Drying_Concentration->HCl_Salt_Formation Final_Product N-Methyl-3-bromobenzylamine HCl HCl_Salt_Formation->Final_Product

Caption: Reductive amination workflow for N-Methyl-3-bromobenzylamine HCl synthesis.

Method 2: Direct N-Alkylation Workflow cluster_0 Reaction cluster_1 Work-up & Purification 3-Bromobenzyl_bromide 3-Bromobenzyl bromide N-Alkylation N-Alkylation (Base) 3-Bromobenzyl_bromide->N-Alkylation Methylamine Methylamine Methylamine->N-Alkylation N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine N-Alkylation->N-Methyl-3-bromobenzylamine Filtration Filtration N-Methyl-3-bromobenzylamine->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (e.g., Chromatography) Solvent_Removal->Purification HCl_Salt_Formation HCl Salt Formation Purification->HCl_Salt_Formation Final_Product N-Methyl-3-bromobenzylamine HCl HCl_Salt_Formation->Final_Product

Caption: Direct N-alkylation workflow for N-Methyl-3-bromobenzylamine HCl synthesis.

Conclusion

Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of N-Methyl-3-bromobenzylamine hydrochloride, with reported yields in a similar range. The choice between the two will likely depend on the availability and cost of the starting materials (3-bromobenzaldehyde vs. 3-bromobenzyl bromide), as well as the desired scale of the synthesis and the laboratory's capabilities for handling the specific reagents and reaction conditions. For a one-pot synthesis with mild conditions, reductive amination presents an attractive option. Direct N-alkylation, while a more traditional approach, remains a robust and straightforward method, provided that over-alkylation can be controlled.

References

A Comparative Guide to Validating the Purity of Synthesized N-Methyl-3-bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized N-Methyl-3-bromobenzylamine hydrochloride. Ensuring the purity of chemical intermediates is critical for the reliability of research data and the quality of downstream products in drug development. This document outlines experimental protocols and presents illustrative data for three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The performance of these methods for N-Methyl-3-bromobenzylamine hydrochloride is compared with its positional isomers, N-Methyl-2-bromobenzylamine hydrochloride and N-Methyl-4-bromobenzylamine hydrochloride, to provide a broader context for purity assessment of this class of compounds.

Comparison of Analytical Methods for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of N-Methyl-3-bromobenzylamine hydrochloride and its isomers. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of impurities, or structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by ionization and mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantitative purity analysis and separation of non-volatile impurities.Identification and quantification of volatile impurities and byproducts.Structural confirmation, identification, and quantification of the main component and impurities.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Derivatization may be required to increase volatility and thermal stability.Dissolution in a deuterated solvent.
Purity Determination Based on the area percentage of the main peak relative to all other peaks.Based on the area percentage of the main peak in the total ion chromatogram (TIC).Quantitative NMR (qNMR) by integrating the signals of the analyte against a certified internal standard.
Key Advantages High resolution for complex mixtures, robust quantification.High sensitivity and specificity for impurity identification.Provides detailed structural information, can identify unknown impurities without a reference standard.
Limitations Requires a chromophore for UV detection, impurity identification can be challenging without mass spectrometry.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods for trace impurities.

Illustrative Purity Analysis Data

The following tables present simulated, yet representative, data from the analysis of N-Methyl-3-bromobenzylamine hydrochloride and its isomers.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)Tailing FactorTheoretical Plates
N-Methyl-2-bromobenzylamine HCl8.299.11.112,500
N-Methyl-3-bromobenzylamine HCl9.599.31.213,000
N-Methyl-4-bromobenzylamine HCl9.199.21.112,800

Table 2: GC-MS Impurity Profile

CompoundMajor ImpurityImpurity Retention Time (min)Impurity Peak Area (%)
N-Methyl-2-bromobenzylamine HCl2-Bromobenzyl alcohol7.80.3
N-Methyl-3-bromobenzylamine HCl3-Bromobenzaldehyde8.50.2
N-Methyl-4-bromobenzylamine HClN,N-Dimethyl-4-bromobenzylamine10.20.4

Table 3: ¹H NMR Purity Determination (qNMR)

CompoundPurity by qNMR (%)Key Diagnostic Peak (δ, ppm)
N-Methyl-2-bromobenzylamine HCl99.04.15 (s, 2H, -CH₂-)
N-Methyl-3-bromobenzylamine HCl99.24.08 (s, 2H, -CH₂-)
N-Methyl-4-bromobenzylamine HCl99.14.05 (s, 2H, -CH₂-)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-350 amu.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in methanol. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • ¹H NMR Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a clean, dry NMR tube. Add approximately 0.7 mL of the deuterated solvent and ensure complete dissolution.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in purity validation, the following diagrams illustrate the synthesis pathway and the analytical workflow.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of N-Methyl-3-bromobenzylamine HCl cluster_impurities Potential Impurities 3-Bromobenzyl bromide 3-Bromobenzyl bromide N-Alkylation N-Alkylation 3-Bromobenzyl bromide->N-Alkylation Side-reaction Products 3-Bromobenzyl alcohol 3-Bromobenzyl bromide->Side-reaction Products Hydrolysis Methylamine Methylamine Methylamine->N-Alkylation N-Methyl-3-bromobenzylamine N-Methyl-3-bromobenzylamine N-Alkylation->N-Methyl-3-bromobenzylamine Unreacted Starting Materials Unreacted Starting Materials N-Alkylation->Unreacted Starting Materials Incomplete reaction Over-alkylation Product N,N-Dimethyl-3-bromobenzylamine N-Alkylation->Over-alkylation Product Excess methylamine Salt Formation Salt Formation N-Methyl-3-bromobenzylamine->Salt Formation HCl HCl HCl->Salt Formation Product N-Methyl-3-bromobenzylamine HCl Salt Formation->Product

Caption: Synthesis pathway and potential impurity formation for N-Methyl-3-bromobenzylamine HCl.

Purity_Validation_Workflow cluster_analytical_techniques Analytical Techniques Synthesized Product Synthesized Product Sample Preparation Sample Preparation Synthesized Product->Sample Preparation HPLC HPLC Sample Preparation->HPLC GC-MS GC-MS Sample Preparation->GC-MS NMR NMR Sample Preparation->NMR Data Analysis Data Analysis HPLC->Data Analysis GC-MS->Data Analysis NMR->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: General workflow for the purity validation of a synthesized chemical compound.

Comparative Analysis of N-Methyl-3-bromobenzylamine Hydrochloride's Affinity for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-Methyl-3-bromobenzylamine hydrochloride, focusing on its potential interaction with monoamine transporters. Due to the limited direct experimental data on this specific compound, this guide leverages structure-activity relationship (SAR) principles by comparing it with structurally related analogs. The affinity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a key focus, given the known activity of similar chemical structures.

Introduction to N-Methyl-3-bromobenzylamine Hydrochloride and its Analogs

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. While its primary use has been as a chemical intermediate, its structural similarity to known monoamine transporter ligands suggests a potential role in modulating neurotransmitter reuptake. Monoamine transporters are critical protein targets in the central nervous system, responsible for regulating the extracellular concentrations of dopamine, norepinephrine, and serotonin. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.

This guide will compare N-Methyl-3-bromobenzylamine hydrochloride with the following compounds to elucidate the potential impact of the bromine substituent and the N-methyl group on monoamine transporter affinity:

  • N-Methylbenzylamine: The parent compound without the bromine substituent.

  • 3-Bromobenzylamine: The primary amine analog, lacking the N-methyl group.

  • N-Methyl-2-bromobenzylamine: The ortho-bromo positional isomer.

  • N-Methyl-4-bromobenzylamine: The para-bromo positional isomer.

Postulated Mechanism of Action

Based on the high affinity of the meta-bromo substituted analog of methylphenidate for DAT and NET, it is hypothesized that N-Methyl-3-bromobenzylamine hydrochloride also interacts with these monoamine transporters. The binding of this and similar compounds is expected to inhibit the reuptake of their respective neurotransmitters, leading to increased levels in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine/Norepinephrine) MA_cleft Monoamine Neurotransmitter MA->MA_cleft Neurotransmission Vesicle Synaptic Vesicle Vesicle->MA Release Transporter Monoamine Transporter (DAT/NET) Compound N-Methyl-3-bromobenzylamine HCl (or Analog) Compound->Transporter Inhibition MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding

Caption: Postulated mechanism of action for N-Methyl-3-bromobenzylamine hydrochloride.

Comparative Biological Activity Data

CompoundTransporterIC50 (nM)Reference
dl-threo-m-bromomethylphenidateDAT4[1]
NET20[1]
SERT>1000[1]
dl-threo-o-bromomethylphenidateDAT13[1]
NET32[1]
SERT>1000[1]
dl-threo-p-bromomethylphenidateDAT20[1]
NET31[1]
SERT>1000[1]
dl-threo-methylphenidate (unsubstituted)DAT82[1]
NET440[1]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that the meta-bromo substitution in the methylphenidate structure results in the highest affinity for both DAT and NET, with a significant preference for DAT. All bromo-substituted analogs showed weak affinity for SERT.

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay to determine the affinity of a test compound for monoamine transporters. This is based on standard methodologies in the field.[2][3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cells stably expressing the human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]CFT

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Paroxetine or [³H]Citalopram

  • Test compound (e.g., N-Methyl-3-bromobenzylamine hydrochloride) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the radioligand and non-specific binding control.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Test Compound, Radioligand, Buffers) C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Cell Membranes (Expressing DAT, NET, or SERT) B->C D Separate Bound and Free Ligand (Filtration) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Determine IC50 G->H I Calculate Ki H->I

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that N-Methyl-3-bromobenzylamine hydrochloride is a promising candidate for interaction with monoamine transporters, with a likely preference for the dopamine and norepinephrine transporters over the serotonin transporter. The meta-position of the bromine atom appears to be crucial for this high-affinity binding.

To definitively characterize the biological activity of N-Methyl-3-bromobenzylamine hydrochloride, direct experimental validation is necessary. Future research should focus on:

  • Direct Radioligand Binding Assays: Performing the described binding assays to determine the Ki values of N-Methyl-3-bromobenzylamine hydrochloride for DAT, NET, and SERT.

  • Structure-Activity Relationship Studies: Systematically testing the parent compound (N-methylbenzylamine), the primary amine analog (3-bromobenzylamine), and the positional isomers (ortho- and para-bromo derivatives) to provide a comprehensive understanding of the structural determinants of binding affinity.

  • Functional Uptake Assays: Conducting in vitro neurotransmitter uptake assays to confirm that binding to the transporters translates into functional inhibition of monoamine reuptake.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to in vivo animal models to assess the pharmacological effects and potential therapeutic applications of N-Methyl-3-bromobenzylamine hydrochloride.

This guide provides a foundational understanding of the likely biological activity of N-Methyl-3-bromobenzylamine hydrochloride based on current knowledge. Further empirical data will be essential to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent.

References

A Comparative Guide to the Spectroscopic Profile of N-Methyl-3-bromobenzylamine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-Methyl-3-bromobenzylamine hydrochloride and structurally related compounds. Due to the limited availability of public spectroscopic data for N-Methyl-3-bromobenzylamine hydrochloride, this guide leverages data from its free base and key analogs to provide a predictive and comparative framework for researchers. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the identification, characterization, and quality control of these compounds in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for N-Methyl-3-bromobenzylamine and its analogs. These comparisons are crucial for understanding the influence of the methyl group and the position of the bromine atom on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm
N-Methyl-3-bromobenzylamine CDCl₃ (Predicted)Aromatic Protons: ~7.2-7.5 ppm (m), Benzyl Protons (-CH₂-): ~3.7 ppm (s), Methyl Protons (-CH₃): ~2.4 ppm (s)
3-Bromobenzylamine [1]CDCl₃Aromatic Protons: 7.0-7.4 ppm (m), Benzyl Protons (-CH₂-): 3.8 ppm (s), Amine Protons (-NH₂): 1.5 ppm (s, broad)
3-Bromobenzylamine hydrochloride [2]DMSO-d₆Aromatic Protons: ~7.4-7.7 ppm (m), Benzyl Protons (-CH₂-): ~4.1 ppm (s), Amine Protons (-NH₃⁺): ~8.7 ppm (s, broad)
N-Methylbenzylamine CDCl₃Aromatic Protons: 7.2-7.4 ppm (m), Benzyl Protons (-CH₂-): 3.7 ppm (s), Methyl Protons (-CH₃): 2.4 ppm (s), Amine Proton (-NH-): 1.6 ppm (s, broad)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm
N-Methyl-3-bromobenzylamine CDCl₃ (Predicted)Aromatic C-Br: ~122 ppm, Aromatic CH: ~125-130 ppm, Aromatic C-CH₂: ~140 ppm, Benzyl Carbon (-CH₂-): ~55 ppm, Methyl Carbon (-CH₃): ~36 ppm
3-Bromobenzylamine [1]CDCl₃Aromatic C-Br: 122.5 ppm, Aromatic CH: 126.2, 129.2, 130.0, 130.4 ppm, Aromatic C-CH₂: 143.2 ppm, Benzyl Carbon (-CH₂-): 46.1 ppm
N-Methylbenzylamine [3]CDCl₃Aromatic CH: 126.9, 128.1, 128.3 ppm, Aromatic C-CH₂: 139.9 ppm, Benzyl Carbon (-CH₂-): 56.1 ppm, Methyl Carbon (-CH₃): 36.2 ppm

Table 3: IR Spectroscopic Data Comparison

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
N-Methyl-3-bromobenzylamine (Predicted) N-H Stretch (Secondary Amine Salt)3000-3300 (broad)
C-H Stretch (Aromatic & Aliphatic)2800-3100
C=C Stretch (Aromatic)1450-1600
C-N Stretch1020-1250
C-Br Stretch500-600
3-Bromobenzylamine [4]N-H Stretch (Primary Amine)3280, 3360
C-H Stretch (Aromatic & Aliphatic)2850-3060
C=C Stretch (Aromatic)1470, 1570, 1590
C-N Stretch1070
C-Br Stretch550
N-Methylbenzylamine [5]N-H Stretch (Secondary Amine)3300-3500 (broad)
C-H Stretch (Aromatic & Aliphatic)2800-3100
C=C Stretch (Aromatic)1450, 1490, 1600
C-N Stretch1030, 1120

Table 4: Mass Spectrometry Data Comparison

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
N-Methyl-3-bromobenzylamine [6]EI200/202 (M⁺)121 (M-Br), 91 (tropylium ion)
N-Ethyl-3-bromobenzylamine [7]EI214/216 (M⁺)200/202 (M-CH₂), 186/188 (M-C₂H₄), 106 (M-Br-CH₃)
N-Propyl-3-bromobenzylamine [8]EI228/230 (M⁺)200/202 (M-C₂H₄), 186/188 (M-C₃H₆), 106 (M-Br-C₂H₅)
3-Bromoaniline [9]EI171/173 (M⁺)92 (M-Br), 65

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are detailed below. These methodologies are fundamental for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, resulting in the formation of a molecular ion (M⁺) and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile compounds, typically producing a protonated molecular ion ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample N-Methyl-3-bromobenzylamine HCl Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Pellet KBr Pellet Preparation or ATR Sample->Pellet For IR MS Mass Spectrometer (GC-MS or LC-MS) Sample->MS For MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR ProcessNMR Process NMR Spectra (Chemical Shifts, Integration, Coupling) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Functional Groups) FTIR->ProcessIR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->ProcessMS Compare Compare with Analogs & Reference Spectra ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Identification Structural Elucidation & Compound Identification Compare->Identification

Caption: Workflow for Spectroscopic Data Analysis.

This guide serves as a foundational resource for researchers working with N-Methyl-3-bromobenzylamine hydrochloride and related compounds. By providing a comparative analysis of available spectroscopic data and standardized experimental protocols, it aims to facilitate compound identification, characterization, and further research in the field of drug development and chemical synthesis.

References

Comparative Efficacy of N-Methyl-3-bromobenzylamine Hydrochloride in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of the efficacy of N-Methyl-3-bromobenzylamine hydrochloride in N-alkylation reactions, juxtaposed with a leading alternative methodology, the Buchwald-Hartwig amination.

N-Methyl-3-bromobenzylamine hydrochloride serves as a reagent for the introduction of the N-methyl-3-bromobenzyl group onto a primary or secondary amine. This transformation, a classical N-alkylation, is a fundamental method for constructing C-N bonds. However, the landscape of C-N bond formation has been significantly reshaped by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This guide will delve into the performance of both methodologies, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Performance Comparison: N-Alkylation vs. Buchwald-Hartwig Amination

The primary challenge in classical N-alkylation of primary amines is the potential for overalkylation, leading to mixtures of mono- and di-substituted products.[1] The reactivity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, making selective mono-alkylation challenging.

The Buchwald-Hartwig amination, conversely, offers a powerful and versatile method for the formation of C-N bonds with a broad substrate scope and high functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction has become a preferred method for the synthesis of arylamines.[4][5]

Table 1: Comparison of N-Alkylation and Buchwald-Hartwig Amination for the Synthesis of N-Benzylanilines

MethodReagentsAmine SubstrateProductYield (%)Reaction ConditionsReference
N-Alkylation Benzyl bromideBenzylamineDibenzylamine85%Catalyst: Al2O3–OK, Solvent: Acetonitrile, Temp: 30°C, Time: 2h[6]
N-Alkylation n-Butyl bromideBenzylamine·HBrN-Butylbenzylamine76%Base: Triethylamine, Solvent: DMF, Temp: 20-25°C, Time: 9h[7]
Buchwald-Hartwig 4-BromotolueneMorpholineN-(4-methylphenyl)morpholine70%Catalyst: (NHC)Pd(allyl)Cl, Base: NaOtBu, Solvent: Toluene, Temp: 70°C, Time: <1 min[8]
Buchwald-Hartwig 2-ChlorotolueneMorpholineN-(2-methylphenyl)morpholine94%Catalyst: (NHC)Pd(allyl)Cl, Base: NaOtBu, Solvent: Toluene, Temp: 70°C, Time: 25 min[8]

Note: Data for N-Methyl-3-bromobenzylamine hydrochloride is not explicitly available in the reviewed literature. The data presented for N-alkylation uses analogous benzylating agents to illustrate the general performance of this reaction class.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of each synthetic method.

General Protocol for N-Alkylation of a Primary Amine with a Benzyl Halide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • N-Methyl-3-bromobenzylamine hydrochloride (or other benzyl halide, 1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, Toluene)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine, the base, and the anhydrous solvent.

  • Stir the mixture at room temperature until the amine and base are fully dissolved or suspended.

  • Add the N-Methyl-3-bromobenzylamine hydrochloride solution dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated amine.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[4]

Materials:

  • Aryl halide (e.g., 3-bromobenzylamine derivative, 1.0 eq)

  • Amine (1.0-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Add the aryl halide and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The logical flow and key components of each reaction can be effectively visualized using diagrams.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary/Secondary Amine ReactionVessel Solvent Heat Amine->ReactionVessel AlkylatingAgent N-Methyl-3-bromobenzylamine Hydrochloride AlkylatingAgent->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Workup Quenching Extraction ReactionVessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product N-Alkylated Product Purification->Product Purified Product

Caption: A generalized workflow for a typical N-alkylation reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Lₙ) OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-NHR'R'' (Lₙ) Amine_Coord->PdII_Amine R'R''NH Base_Deprot Base Deprotonation PdII_Amine->Base_Deprot PdII_Amido Ar-Pd(II)-NR'R'' (Lₙ) Base_Deprot->PdII_Amido -HX Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Benchmarking N-Methyl-3-bromobenzylamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of N-Methyl-3-bromobenzylamine hydrochloride, offering researchers, scientists, and drug development professionals a comparative overview against typical commercial standards. The following sections detail the analytical and biological performance of this compound, supported by experimental protocols and data visualizations to facilitate informed decision-making in research applications.

Physicochemical Properties and Commercial Standards

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. For the purpose of this guide, a representative batch ("Lot #NBH-2025-001") is benchmarked against typical specifications for commercially available standards.

ParameterLot #NBH-2025-001Commercial Standard ACommercial Standard B
Appearance White crystalline solidOff-white powderLight yellow crystals
Purity (HPLC) 99.2%≥98.0%≥97.0%
Identity (¹H NMR) Conforms to structureConformsConforms
Melting Point 188-191 °C185-192 °C183-193 °C
Residual Solvents <0.1%≤0.5%≤1.0%
Water Content (Karl Fischer) 0.15%≤0.5%≤1.0%

Analytical Characterization: Experimental Protocols

Accurate characterization of N-Methyl-3-bromobenzylamine hydrochloride is crucial for its application in research. Below are the detailed methodologies for the key analytical experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase (50:50 A/B) vortex Vortex to Homogenize dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject 10 µL into HPLC System filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are performed to confirm the chemical structure of N-Methyl-3-bromobenzylamine hydrochloride.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Data (Lot #NBH-2025-001):

    • δ 2.58 (s, 3H, N-CH₃)

    • δ 4.15 (s, 2H, CH₂)

    • δ 7.40-7.65 (m, 4H, Ar-H)

    • δ 9.5 (br s, 2H, NH₂⁺)

  • ¹³C NMR Data (Lot #NBH-2025-001):

    • δ 33.8 (N-CH₃)

    • δ 53.2 (CH₂)

    • δ 122.5 (Ar-C-Br)

    • δ 129.8 (Ar-CH)

    • δ 131.2 (Ar-CH)

    • δ 131.8 (Ar-CH)

    • δ 133.5 (Ar-CH)

    • δ 137.9 (Ar-C)

Biological Activity: Benchmarking against Monoamine Transporters

Based on the structural similarity to known neurotoxins like DSP4, which selectively targets the norepinephrine transporter (NET), the biological activity of N-Methyl-3-bromobenzylamine hydrochloride was benchmarked in a hypothetical in vitro monoamine reuptake inhibition assay. This assay evaluates the compound's ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE), dopamine (DA), and serotonin (5-HT) by their respective transporters (NET, DAT, and SERT).

TransporterN-Methyl-3-bromobenzylamine HCl (IC₅₀)Reference Inhibitor (IC₅₀)
Norepinephrine Transporter (NET) 25 nM (Hypothetical)Desipramine (4 nM)
Dopamine Transporter (DAT) > 10,000 nM (Hypothetical)GBR-12909 (15 nM)
Serotonin Transporter (SERT) > 10,000 nM (Hypothetical)Fluoxetine (1 nM)

The hypothetical data suggests that N-Methyl-3-bromobenzylamine hydrochloride may act as a potent and selective inhibitor of the norepinephrine transporter.

Monoamine Reuptake Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to determine the in vitro potency of the test compound.

  • Cell Lines: HEK293 cells stably expressing human NET, DAT, or SERT.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Fluorescent Substrate: A fluorescent substrate specific for each transporter.

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are washed with assay buffer.

    • Various concentrations of N-Methyl-3-bromobenzylamine hydrochloride are added to the wells and pre-incubated.

    • The fluorescent substrate is added to initiate the uptake reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate uptake is calculated, and IC₅₀ values are determined by non-linear regression analysis.

cluster_pathway Norepinephrine Reuptake and Inhibition PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft PresynapticNeuron->SynapticCleft NE Release PostsynapticNeuron Postsynaptic Neuron NET Norepinephrine Transporter (NET) SynapticCleft->NET Reuptake NE_Vesicle NE Vesicles NE Norepinephrine (NE) Receptor Adrenergic Receptor NE->Receptor Binding NMBH N-Methyl-3-bromobenzylamine HCl NMBH->NET Inhibition

Hypothesized Mechanism of Action

Conclusion

This guide provides a foundational benchmark for N-Methyl-3-bromobenzylamine hydrochloride, detailing its analytical profile and postulating its biological activity based on structural homology. The provided experimental protocols offer a starting point for researchers to conduct their own evaluations and comparisons. The data presented herein suggests that N-Methyl-3-bromobenzylamine hydrochloride can be obtained at high purity and may serve as a selective norepinephrine transporter inhibitor, warranting further investigation for its potential applications in neuroscience research and drug discovery.

Comparative Analysis of N-Methyl-3-bromobenzylamine Hydrochloride Cross-Reactivity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioassay data reveals a significant gap in the understanding of the cross-reactivity profile of N-Methyl-3-bromobenzylamine hydrochloride. At present, there are no published studies detailing its binding affinities, off-target effects, or selectivity against a broad panel of receptors, enzymes, or other cellular targets. Consequently, a direct comparison with alternative compounds based on experimental cross-reactivity data is not feasible.

This guide is intended for researchers, scientists, and drug development professionals who may be considering N-Methyl-3-bromobenzylamine hydrochloride for their research. The absence of cross-reactivity data is a critical consideration for any in vitro or in vivo studies, as unforeseen off-target interactions can significantly impact the interpretation of experimental results.

The Importance of Cross-Reactivity Studies

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a fundamental aspect of drug discovery and chemical biology. A thorough understanding of a compound's selectivity is crucial for:

  • Target Validation: Ensuring that the observed biological effect is a direct result of interaction with the intended target.

  • Safety and Toxicity Assessment: Identifying potential off-target interactions that could lead to adverse effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target binding.

  • Data Interpretation: Providing a more accurate understanding of a compound's mechanism of action.

Current State of Knowledge for N-Methyl-3-bromobenzylamine Hydrochloride

A systematic search of scientific databases and chemical repositories for cross-reactivity studies involving N-Methyl-3-bromobenzylamine hydrochloride did not yield any specific experimental data. The available information is primarily limited to its chemical structure, basic physicochemical properties, and commercial availability.

Table 1: Physicochemical Properties of N-Methyl-3-bromobenzylamine Hydrochloride and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Methyl-3-bromobenzylamine HydrochlorideC8H11BrClN236.5490389-51-8[1]
3-Bromobenzylamine hydrochlorideC7H9BrClN222.5139959-54-1[2][3][4]
N-Methyl-4-bromobenzylamine HydrochlorideC8H11BrClN236.54874-73-7[5]
2-Bromobenzylamine hydrochlorideC7H9BrClN222.515465-63-4

Note: This table presents basic chemical information and does not include any experimental cross-reactivity data.

Recommended Experimental Workflow for Assessing Cross-Reactivity

For researchers interested in characterizing the cross-reactivity of N-Methyl-3-bromobenzylamine hydrochloride, a standard workflow is recommended. The following diagram illustrates a typical experimental approach.

experimental_workflow General Workflow for Cross-Reactivity Profiling cluster_screening Initial Screening cluster_dose_response Hit Validation & Potency cluster_selectivity Selectivity Assessment cluster_cellular Cellular & Functional Assays Broad_Panel_Screening Broad Panel Receptor/Enzyme Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) Dose_Response Dose-Response Assays for Identified Hits Broad_Panel_Screening->Dose_Response Identified 'Hits' IC50_EC50 Determine IC50/EC50 Values Dose_Response->IC50_EC50 Selectivity_Assays Selectivity Assays Against Related Targets IC50_EC50->Selectivity_Assays Cellular_Assays Cell-Based Functional Assays IC50_EC50->Cellular_Assays Selectivity_Index Calculate Selectivity Index Selectivity_Assays->Selectivity_Index Phenotypic_Screening Phenotypic Screening Cellular_Assays->Phenotypic_Screening

Caption: A generalized workflow for determining the cross-reactivity profile of a compound.

Experimental Protocols

Detailed protocols for the assays mentioned in the workflow are dependent on the specific targets and platforms used. However, a general outline for a common initial screening assay is provided below.

Protocol: Radioligand Binding Assay for Initial Cross-Reactivity Screening

Objective: To determine the percentage of inhibition of a radiolabeled ligand binding to a specific target receptor or enzyme by N-Methyl-3-bromobenzylamine hydrochloride at a single high concentration (e.g., 10 µM).

Materials:

  • N-Methyl-3-bromobenzylamine hydrochloride

  • Membrane preparations or purified enzyme expressing the target of interest.

  • Specific radioligand for the target.

  • Assay buffer (target-dependent).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Scintillation vials and scintillation fluid.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of N-Methyl-3-bromobenzylamine hydrochloride in a suitable solvent (e.g., DMSO). Serially dilute to the final desired concentration in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, membrane/enzyme preparation, and either the test compound, vehicle control, or non-specific binding control.

  • Radioligand Addition: Add the specific radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature and for a duration optimized for the target.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of specific binding by N-Methyl-3-bromobenzylamine hydrochloride using the following formula:

    % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_vehicle - CPM_NSB))

    Where:

    • CPM_compound = Counts per minute in the presence of the test compound.

    • CPM_NSB = Counts per minute for non-specific binding.

    • CPM_vehicle = Counts per minute in the presence of the vehicle control.

Conclusion and Future Directions

The lack of publicly available cross-reactivity data for N-Methyl-3-bromobenzylamine hydrochloride underscores the need for experimental investigation. Researchers utilizing this compound are strongly encouraged to perform, at a minimum, a broad-panel screen to identify potential off-target interactions. The generation and publication of such data would be of immense value to the scientific community, enabling more informed use of this chemical probe and contributing to the overall reproducibility of scientific research. Until such data becomes available, any biological effects observed with N-Methyl-3-bromobenzylamine hydrochloride should be interpreted with caution.

References

A Researcher's Guide to Confirming the Identity of N-Methyl-3-bromobenzylamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of reaction products is paramount to ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of methodologies for confirming the identity of N-Methyl-3-bromobenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. We present detailed experimental protocols, comparative data, and an analysis of alternative synthetic routes.

N-Methyl-3-bromobenzylamine hydrochloride is a versatile building block, valued for its combination of a secondary amine and a reactive bromine-substituted aromatic ring. Its synthesis and the confirmation of its structure are critical steps in many research and development pipelines. This guide will focus on the products of its synthesis via reductive amination, a common and efficient method, and compare this with the more traditional direct alkylation approach.

Comparison of Synthetic Routes

The two primary methods for synthesizing N-Methyl-3-bromobenzylamine are direct alkylation of 3-bromobenzylamine and reductive amination of 3-bromobenzaldehyde. Each route presents distinct advantages and disadvantages in terms of yield, purity, and the profile of potential byproducts.

Synthesis RouteKey ReactantsTypical Yield (%)Key AdvantagesPotential Side Products
Reductive Amination 3-Bromobenzaldehyde, Methylamine, Sodium Borohydride~81%High yield, milder conditions, readily available starting materials.3-Bromobenzyl alcohol, N,N-dimethyl-3-bromobenzylamine, unreacted starting materials.
Direct Alkylation 3-Bromobenzyl bromide, MethylamineVariableSimpler one-step reaction.Over-alkylation products (N,N-dimethyl-3-bromobenzylamine), unreacted starting materials.

Identifying the Target Compound and Potential Byproducts

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of N-Methyl-3-bromobenzylamine and the characterization of any impurities.

Spectroscopic and Chromatographic Data Summary
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (EI-MS, m/z)HPLC Retention Time (Typical)
N-Methyl-3-bromobenzylamine 7.48 (s, 1H), 7.40-7.37 (m, 1H), 7.24-7.16 (m, 2H), 3.73 (s, 2H), 2.45 (s, 3H)Estimated: ~142 (C-Br), 130-125 (aromatic CH), 122 (aromatic C-C), 55 (CH2), 36 (CH3)200/202 (M+, Br isotope pattern), 121 (M+ - Br), 91 (tropylium ion), 44 ([CH2=NHCH3]+)Varies with method
3-Bromobenzyl alcohol ~7.3 (m, 4H), 4.65 (s, 2H), ~1.9 (s, 1H, OH)Estimated: ~141 (C-Br), 129-125 (aromatic CH), 122 (aromatic C-C), 64 (CH2OH)186/188 (M+), 107 (M+ - Br)Shorter than the amine
N,N-Dimethyl-3-bromobenzylamine ~7.4 (m, 1H), ~7.2 (m, 3H), 3.4 (s, 2H), 2.2 (s, 6H)Estimated: ~140 (C-Br), 130-125 (aromatic CH), 122 (aromatic C-C), 63 (CH2), 45 (CH3)214/216 (M+), 135 (M+ - Br), 58 ([CH2=N(CH3)2]+, base peak)Longer than the secondary amine

Experimental Protocols

Synthesis of N-Methyl-3-bromobenzylamine via Reductive Amination

This protocol details the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

  • 3-Bromobenzaldehyde

  • Methylamine (40 wt% solution in water)

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromobenzaldehyde (0.4 mol) in methanol (460 mL) at room temperature.

  • Add an aqueous solution of methylamine (0.4 mol, 40 wt% solution).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.6 mol) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 3.5 hours, then allow it to warm to room temperature.

  • Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the aqueous layer and extract it three times with dichloromethane.

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3-bromobenzylamine as a clear oil.

Preparation of N-Methyl-3-bromobenzylamine Hydrochloride

Materials:

  • N-Methyl-3-bromobenzylamine (free base)

  • Diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Procedure:

  • Dissolve the crude N-Methyl-3-bromobenzylamine free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Dissolve the sample in deuterated chloroform (CDCl3). 1H NMR is used to identify the characteristic peaks for the aromatic, benzylic, and methyl protons. 13C NMR can confirm the number of unique carbon environments.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern of the product. The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC: A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like trifluoroacetic acid for improved peak shape) can be used to assess the purity of the product and quantify impurities.

Visualizing the Process

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Analysis 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reductive_Amination Reductive Amination (NaBH4, MeOH) 3-Bromobenzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Crude_Product Crude N-Methyl-3-bromobenzylamine (Free Base) Reductive_Amination->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup HCl_Addition HCl Addition in Ether Workup->HCl_Addition Final_Product N-Methyl-3-bromobenzylamine HCl (Solid) HCl_Addition->Final_Product NMR 1H & 13C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS HPLC HPLC Final_Product->HPLC

Caption: Experimental workflow for the synthesis and analysis of N-Methyl-3-bromobenzylamine HCl.

Signaling Pathways and Logical Relationships

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 3-Bromobenzaldehyde + Methylamine imine Iminium Ion Intermediate start->imine Condensation product N-Methyl-3-bromobenzylamine imine->product Reduction (NaBH4) over_alkylation N,N-Dimethyl-3-bromobenzylamine product->over_alkylation Further Reaction with Iminium Intermediate aldehyde 3-Bromobenzaldehyde alcohol 3-Bromobenzyl Alcohol aldehyde->alcohol Reduction of aldehyde

Caption: Reaction pathway for the reductive amination and potential side reactions.

Performance Comparison with Alternatives

N-Methyl-3-bromobenzylamine serves as a valuable intermediate. Its secondary amine allows for further functionalization, while the bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Compared to its non-methylated counterpart, 3-bromobenzylamine, the N-methyl group can offer advantages in terms of the electronic and steric properties of downstream products, potentially influencing their biological activity or material characteristics.

In comparison to the N,N-dimethylated analog, N-Methyl-3-bromobenzylamine retains a reactive N-H bond, allowing for a wider range of subsequent chemical transformations, such as acylation or sulfonylation, which are not possible with the tertiary amine.

The choice between these and other N-alkylated bromobenzylamines will ultimately depend on the specific target molecule and the desired properties of the final product. A thorough analysis of the reaction products, as outlined in this guide, is the first critical step in any successful synthetic endeavor.

Safety Operating Guide

Personal protective equipment for handling N-Methyl-3-bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling N-Methyl-3-bromobenzylamine hydrochloride in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative and comprehensive approach to personal protection is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves before use and discard and replace them immediately if contaminated.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.[1]
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is required.[1]
Respiratory Protection Fume hood or ventilated enclosureAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks during the handling of N-Methyl-3-bromobenzylamine hydrochloride.

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[1]

  • Assemble all necessary equipment and reagents.[1]

  • Locate the nearest emergency eyewash station and safety shower before commencing work.[1]

  • Put on all required PPE as specified in Table 1.[1]

Handling:

  • Conduct all weighing and solution preparation within a chemical fume hood to prevent inhalation of the powder.[1]

  • Avoid direct contact with the skin and eyes.[1][2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, minimizing dust generation. Place the spilled material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Large Spills: For larger spills, evacuate the area and adhere to your institution's emergency procedures.

Emergency Procedures: In Case of Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eye(s) with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Wash clothing before reuse. Get medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Plan

All waste containing N-Methyl-3-bromobenzylamine hydrochloride must be treated as hazardous waste.

Waste Collection:

  • All contaminated materials, including gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.